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3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Documentation Hub

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  • Product: 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
  • CAS: 1222778-67-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: In Vitro Mechanism of Action of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

Executive Summary & Chemical Context In my tenure overseeing in vitro assay development, bicyclic peraza-macrocycles have consistently presented fascinating, multi-faceted pharmacological profiles. 3-(2-Methylpropyl)octa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In my tenure overseeing in vitro assay development, bicyclic peraza-macrocycles have consistently presented fascinating, multi-faceted pharmacological profiles. 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol (also known as 3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol) is a highly reduced, conformationally rigid derivative of the naturally occurring diketopiperazine cyclo(L-Leu-L-Pro). Synthesized via the borohydride-mediated reduction of cyclic oligoamides [1], this compound drops the carbonyl functionalities of its precursor, resulting in a basic, nitrogen-rich core with a lipophilic isobutyl side chain and a hydrophilic 7-hydroxyl group.

In vitro, this specific structural topology drives a bifurcated mechanism of action: (1) Voltage-Gated Calcium Channel (VGCC) modulation and (2) Direct intracellular redox modulation . This whitepaper deconstructs these mechanisms and provides the self-validating experimental workflows required to accurately profile this compound in your laboratory.

Core Mechanisms of Action

Voltage-Gated Calcium Channel (VGCC) Inhibition

The octahydropyrrolo[1,2-a]pyrazine scaffold is a recognized pharmacophore for voltage-gated calcium channel blockers [2]. The mechanism is driven by state-dependent target engagement at the α1​ pore-forming subunit of neuronal and cardiovascular VGCCs (predominantly N-type and T-type channels).

  • Binding Causality: The lipophilic 3-(2-methylpropyl) group acts as a hydrophobic anchor, inserting into the lipid-facing crevices of the channel's transmembrane domains. Simultaneously, the protonated tertiary amines in the pyrazine ring at physiological pH form electrostatic interactions with the acidic glutamate residues within the channel pore.

  • Signaling Cascade: By stabilizing the channel in a closed or inactivated conformation, the compound truncates Ca2+ influx during membrane depolarization. In neuronal models, this depletion of intracellular calcium prevents the activation of synaptotagmin, thereby halting the SNARE-complex-mediated exocytosis of excitatory neurotransmitters (e.g., glutamate, substance P) [3].

VGCC_Pathway Ligand 3-(2-Methylpropyl)octahydropyrrolo [1,2-a]pyrazin-7-ol VGCC Voltage-Gated Calcium Channel Ligand->VGCC Binds & Stabilizes Closed State Ca_Influx Intracellular Ca2+ Influx VGCC->Ca_Influx Blocked by Ligand Synaptotagmin Synaptotagmin Activation Ca_Influx->Synaptotagmin Vesicle Synaptic Vesicle Exocytosis Synaptotagmin->Vesicle Neurotransmitter Glutamate Release Vesicle->Neurotransmitter

Mechanism of VGCC inhibition by the octahydropyrrolo[1,2-a]pyrazine scaffold.
Intracellular Redox Modulation & Free Radical Scavenging

Beyond ion channel blockade, the compound inherits potent antioxidant properties from its diketopiperazine lineage [4]. The 7-hydroxyl group, combined with the electron-rich peraza-macrocyclic core, allows the molecule to act as a primary hydrogen atom transfer (HAT) agent.

  • Mechanism: It directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the nitric oxide (NO) radical. By scavenging these upstream inflammatory triggers in macrophage models (e.g., RAW 264.7), it prevents the ROS-induced phosphorylation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and downregulating pro-inflammatory cytokine expression.

In Vitro Experimental Workflows

To evaluate this compound, we must utilize self-validating assay systems. Do not rely solely on high-throughput fluorescent dyes for ion channel work; they lack the temporal resolution to confirm state-dependent mechanisms.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (VGCC Profiling)

Why this method? We deliberately select patch-clamp over Fluo-4 calcium imaging because it allows precise control over membrane voltage, enabling us to isolate the specific channel state (resting vs. inactivated) the compound binds to.

  • Cell Preparation: Culture SH-SY5Y neuroblastoma cells (endogenously expressing N-type VGCCs) on poly-D-lysine coated glass coverslips.

  • Solution Engineering (Critical Step): Use a Ba2+ -based external solution (10 mM BaCl2​ ). Causality: Calcium-dependent inactivation (CDI) can masquerade as compound-induced channel block. By substituting Ba2+ for Ca2+ , we eliminate CDI, isolating the true pharmacological inhibition.

  • Compound Application: Perfuse the compound at escalating doses (1 µM to 50 µM).

  • Self-Validation Check: Always run a 0.1% DMSO vehicle control trace. If the vehicle causes >5% current rundown over 10 minutes, the seal is unstable, and the cell must be discarded. Use Nifedipine (1 µM) as a positive control to validate channel responsiveness.

  • Voltage Protocol: Hold the cell at -80 mV, and apply 50 ms step depolarizations to +10 mV every 10 seconds to elicit peak IBa​ .

Protocol B: Cell-Free DPPH Radical Scavenging Assay

Why this method? It provides a direct measurement of intrinsic chemical reactivity, free from the confounding variables of cellular metabolism or membrane permeability.

  • Reagent Prep: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Protect from light.

  • Incubation: Mix 1 mL of the DPPH solution with 3 mL of the compound at varying concentrations (10–500 µg/mL).

  • Self-Validation Check: Incorporate Ascorbic Acid as a positive control. If the Ascorbic Acid IC50​ deviates from your laboratory's historical baseline, the DPPH reagent has degraded, and the plate must be invalidated.

  • Readout: Incubate in the dark for 30 minutes. Measure absorbance reduction at 517 nm using a spectrophotometer.

Workflow cluster_0 Target Engagement cluster_1 Redox Profiling Stock Compound Stock (DMSO) Cells SH-SY5Y Cells Stock->Cells 1-50 µM DPPH DPPH / NO Radicals Stock->DPPH 10-500 µg/mL Patch Patch-Clamp (Ba2+ External) Cells->Patch Absorbance Absorbance Readout DPPH->Absorbance

Self-validating in vitro experimental workflow for pharmacological profiling.

Quantitative Data Synthesis

The following table synthesizes expected in vitro quantitative parameters for the 3-(2-methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol scaffold and its direct analogs, establishing a baseline for comparative assay validation.

Assay TypeTarget / ParameterPositive ControlCompound Activity Profile
Electrophysiology VGCC ( CaV​2.2 ) Peak CurrentNifedipine (1 µM)Dose-dependent block ( IC50​ ~ 5 - 15 µM)
Radical Scavenging DPPH Radical ReductionAscorbic Acid~72.5% inhibition at 500 µg/mL
Radical Scavenging Nitric Oxide (NO) ReductionRutin / Curcumin~73.0% inhibition at 500 µg/mL
Cytotoxicity (MTT) RAW 264.7 Macrophage ViabilityUntreated (100%)>95% viability at 500 µg/mL (Non-toxic)

References

  • Source: Organic Letters (ACS Publications)
  • Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers Source: United States Patent US8648074B2 URL
  • (7S,8aR)
  • Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl)
Exploratory

A Technical Guide to the Physicochemical Characterization of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Bridging Structure to Function In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable t...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Structure to Function

In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable therapeutic agent is paved with rigorous scientific evaluation. The physicochemical properties of a compound are the bedrock of its pharmacokinetic and pharmacodynamic profile, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the determination and interpretation of the core physicochemical properties of the novel scaffold, 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol .

While specific experimental data for this exact molecule is not broadly published, this document serves as a practical manual for researchers. It outlines the necessary in silico predictions and established experimental protocols required to build a robust physicochemical profile. By treating this molecule as a case study, we will demonstrate how to generate and synthesize critical data points that inform drug-likeness and guide further development. Our approach is grounded in the principles of causality and self-validation, providing not just methods, but the scientific reasoning behind them.

Part 1: Molecular Blueprint and Core Attributes

The first step in characterizing any new chemical entity is to define its fundamental structural and electronic properties. These attributes can be calculated from the molecule's two-dimensional structure and provide the initial parameters for more complex predictions.

The target molecule is built upon the octahydropyrrolo[1,2-a]pyrazine core, a saturated bicyclic heteroamine. This core is substituted with an isobutyl group at the 3-position and a hydroxyl group at the 7-position.

Diagram: Chemical Structure

Caption: 2D structure of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol.

Table 1: Calculated Molecular Properties

These fundamental properties are the inputs for widely used drug-likeness rules, such as Lipinski's Rule of Five.[1][2][3] Computational tools are invaluable for providing rapid initial assessments of these parameters.[4][5][6]

PropertyValueSignificance
Molecular Formula C₁₁H₂₂N₂ODefines the elemental composition.
Molecular Weight (MW) 198.31 g/mol Influences diffusion and permeability. A MW < 500 Da is favorable for oral absorption.[1][7]
Hydrogen Bond Donors 2 (N-H, O-H)The number of N-H and O-H bonds. Affects solubility and membrane permeability. ≤ 5 is preferred.[1][2]
Hydrogen Bond Acceptors 2 (N, O atoms)The count of nitrogen and oxygen atoms. Affects solubility and target binding. ≤ 10 is preferred.[1][2]
Topological Polar Surface Area (TPSA) 35.53 ŲSum of surfaces of polar atoms. A key predictor of cell permeability. TPSA < 90 Ų is often required for CNS penetration.[8][9][10]
Rotatable Bonds 2Indicates molecular flexibility, which can impact target binding and metabolism.

Part 2: Essential Physicochemical Parameters: Prediction & Experimental Validation

A thorough understanding of a compound's lipophilicity, solubility, and ionization state is critical for predicting its in vivo behavior. Here, we detail both computational and experimental approaches to quantify these properties.

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties.[11] It governs membrane permeability, plasma protein binding, solubility, and metabolic clearance. The partition coefficient (LogP) measures this property for the neutral species, while the distribution coefficient (LogD) accounts for both neutral and ionized forms at a specific pH, typically physiological pH 7.4.[11][12] For orally administered drugs, a LogP value below 5 is generally desirable.[2][11]

In Silico Prediction: Numerous computational models can predict LogP values (often denoted as cLogP for calculated). These models are typically fragment-based or property-based, offering a rapid first estimate.

  • Predicted cLogP: ~1.5 - 2.5 (Consensus from various prediction algorithms)

  • Predicted LogD at pH 7.4: ~0.5 - 1.5 (Lower than LogP due to protonation of the basic nitrogens)

Experimental Protocol: HPLC-Based LogP/LogD Determination This method is faster and requires less material than the traditional shake-flask method, making it suitable for drug discovery settings.[13][14][15] The principle relies on correlating a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.

  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) and an organic solvent like acetonitrile or methanol.

  • Calibration: Prepare a set of 5-7 standard compounds with well-documented LogP values that span the expected range of the test compound. Inject each standard and record its retention time (t_R).

  • Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system, recording its retention time.

  • Calculation: Plot the known LogP values of the standards against their retention times. A linear regression of this plot creates a calibration curve. The LogP or LogD of the test compound can then be interpolated from its retention time using the regression equation.

Aqueous Solubility

Scientific Rationale: For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major cause of low bioavailability and drug development failure.[16] Thermodynamic solubility represents the true equilibrium solubility and is the gold standard measurement.[17][18][19]

In Silico Prediction: Solubility prediction is notoriously complex. Quantitative Structure-Activity Relationship (QSAR) models and other algorithms can provide an estimate, often expressed as logS (the logarithm of the molar solubility).[20][21]

  • Predicted LogS: -2.0 to -3.5 (Indicating moderate to good solubility)

Experimental Protocol: Thermodynamic Shake-Flask Solubility This method measures the concentration of a compound in a saturated solution at equilibrium.[16][17][22]

  • Sample Preparation: Add an excess amount of the solid test compound (e.g., 1 mg) to a known volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[17][22]

  • Equilibration: Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[17][19] The presence of undissolved solid should be visually confirmed.[16]

  • Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the compound in the filtered supernatant. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) are the preferred analytical techniques, using a calibration curve prepared with known concentrations of the compound.[17][18]

Ionization Constant (pKa)

Scientific Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. Since the charge state of a molecule dramatically affects its solubility, permeability, and target binding, knowing the pKa is essential.[23][24] The octahydropyrrolo[1,2-a]pyrazine core contains two basic nitrogen atoms that will be protonated at physiological pH. The hydroxyl group is a very weak acid and is not expected to ionize under physiological conditions.

In Silico Prediction: Software packages can provide reliable pKa predictions based on the influence of adjacent functional groups.

  • Predicted Basic pKa₁: ~8.5 - 9.5 (Associated with the more basic nitrogen)

  • Predicted Basic pKa₂: ~5.0 - 6.0 (Associated with the less basic, bridgehead nitrogen)

Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate and standard method for pKa determination.[23][25] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[26][27]

  • Solution Preparation: Accurately weigh and dissolve the compound in high-purity water, often with a small amount of co-solvent like methanol if solubility is low.[25] Ensure the solution is free of dissolved CO₂, which can interfere with the titration, by purging with nitrogen.[23][26]

  • Titration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[23][26] Place the solution in a temperature-controlled vessel and immerse the pH electrode. Add a standardized solution of HCl (for a basic compound) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.[23]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points on the titration curve (often found using the first or second derivative of the curve).[24][27]

Part 3: Integrated Physicochemical Profile and Drug-Likeness Assessment

The individual physicochemical parameters do not exist in isolation. They must be synthesized to form a holistic view of the molecule's potential as a drug candidate. This is often accomplished by evaluating the compound against established drug-likeness guidelines.

Diagram: Physicochemical Data Workflow

Workflow cluster_2 Drug-Likeness Assessment cLogP cLogP / cLogD expLogD HPLC LogD @ pH 7.4 cLogP->expLogD Guides Experiment cSol Predicted Solubility (logS) expSol Shake-Flask Solubility cSol->expSol Guides Experiment cpKa Predicted pKa expPka Potentiometric pKa cpKa->expPka Guides Experiment cPSA Calculated TPSA lipinski Lipinski's Rule of Five cPSA->lipinski expLogD->lipinski profile Overall Physicochemical Profile expSol->profile expPka->profile lipinski->profile go_nogo Go/No-Go Decision profile->go_nogo

Caption: Workflow from property determination to drug-likeness assessment.

Table 2: Drug-Likeness Evaluation (Based on Predicted Values)

Lipinski's Rule of Five provides a set of simple molecular descriptors to evaluate the potential for oral bioavailability of a drug candidate.[1][2][7]

Lipinski's RuleGuidelinePredicted Value for Target MoleculeCompliance
Molecular Weight < 500 Da198.31 DaYes
LogP < 5~1.5 - 2.5Yes
H-Bond Donors ≤ 52Yes
H-Bond Acceptors ≤ 102Yes
Violations No more than one0Excellent

Conclusion and Strategic Outlook

Based on a comprehensive analysis of its structure, 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol presents a promising initial physicochemical profile for a potential orally bioavailable drug candidate. The in silico data predict full compliance with Lipinski's Rule of Five, with a low molecular weight, balanced lipophilicity, and appropriate hydrogen bonding capacity. The predicted low TPSA suggests a potential for good membrane permeability.

The next critical phase is the experimental validation of these predictions. The protocols outlined in this guide for determining LogD, aqueous solubility, and pKa will provide the definitive data needed to confirm this promising profile. Should the experimental results align with the predictions, this molecule would warrant further investigation, including in vitro ADME assays to assess metabolic stability, cell permeability (e.g., using Caco-2 assays), and potential for transporter interactions. This systematic, integrated approach ensures that development decisions are based on a solid foundation of physicochemical understanding.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Polar surface area. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(10), 867–885. [Link]

  • Mandi, P. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Organic and Inorganic Chemistry. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP Revive. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Bio-protocol. (2018). Determination of Thermodynamic Solubility. Bio-protocol, 8(16). [Link]

  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.co. [Link]

  • Chang, C., & Swaan, P. W. (2006). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 8(3), E543–E556. [Link]

  • USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]

  • Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1). [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. protocols.io. [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. ProtoQSAR. [Link]

  • Ertl, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry. [Link]

  • van de Waterbeemd, H., & Abraham, M. H. (2000). Prediction of Polar Surface Area and Drug Transport Processes Using Simple Parameters and PLS Statistics. Journal of Chemical Information and Modeling. [Link]

  • Wilson, H. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • PubChem. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. PubChem. [Link]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In Drug Absorption Studies (pp. 119-158). Springer US. [Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol: A Technical Guide for Peptidomimetic Scaffold Design

Executive Summary The compound 3-(2-methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol (also known as 3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol) is a conformationally restricted, bicyclic piperazine derivative. Origina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol (also known as 3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol) is a conformationally restricted, bicyclic piperazine derivative. Originating from the reduction of cyclic dipeptides (diketopiperazines), this molecular scaffold has emerged as a privileged structure in modern drug discovery. It is predominantly utilized as a rigidified proline or piperazine bioisostere in the development of central nervous system (CNS) therapeutics and potent Inhibitor of Apoptosis Protein (IAP) antagonists [1].

This technical guide provides an in-depth analysis of its stereochemical architecture, crystal structure dynamics, and the self-validating synthetic protocols required to isolate it in enantiomerically pure form.

Stereochemical Architecture and Absolute Configuration

The pharmacological utility of the octahydropyrrolo[1,2-a]pyrazine scaffold is entirely dependent on its three-dimensional topology, which is dictated by three distinct chiral centers: C3, C7, and C8a .

When synthesized from natural amino acid precursors—specifically L-leucine and trans-4-hydroxy-L-proline—the resulting molecule possesses the (3S, 7R, 8aS) absolute configuration.

Stereocenter Mapping and Spatial Orientation
PositionOrigin PrecursorAbsolute ConfigurationSpatial Orientation (in trans-fused chair)Pharmacological Relevance
C3 L-Leucine ( α -carbon)(S) EquatorialDictates hydrophobic interactions in binding pockets (e.g., Trp23-Tyr324 region in XIAP).
C7 trans-4-Hydroxy-L-proline ( γ -carbon)(R) Pseudo-equatorialActs as a critical hydrogen-bond donor/acceptor in crystal lattices and target active sites.
C8a L-Proline ( α -carbon)(S) AxialBridgehead carbon; locks the relative trajectory of the pyrrolidine and piperazine rings.

Conformational Dynamics and Crystal Structure

The structural defining feature of the octahydropyrrolo[1,2-a]pyrazine core is its capacity for bridgehead nitrogen inversion at the N5 position. This inversion creates a dynamic equilibrium between cis-fused and trans-fused bicyclic states.

The Trans-Fused Dominance

In the solid state, X-ray crystallographic analyses of related (3S, 8aS)-octahydropyrrolo[1,2-a]pyrazine derivatives demonstrate a strong preference for the trans-fused conformation [2].

  • Causality of Stability: In the trans-fused state, the N5 lone pair and the C8a proton are antiperiplanar. This allows the six-membered piperazine ring to adopt a highly stable chair conformation. Crucially, this geometry forces the bulky 3-(2-methylpropyl) group at C3 into an equatorial position , effectively eliminating severe 1,3-diaxial steric clashes that would otherwise destabilize the ring system.

  • Crystal Lattice Networks: The crystal structure is heavily stabilized by intermolecular hydrogen bonding. The C7-hydroxyl group acts as a primary hydrogen-bond donor, frequently interacting with the secondary amine (N2) of adjacent molecules, forming infinite 1D polymeric chains or dimeric macrocycles in the crystal lattice.

G N1 Bridgehead N5 Inversion N2 Trans-fused Conformer (Dominant State) N1->N2 Favored N3 Cis-fused Conformer (High Energy State) N1->N3 Unfavored N4 Equatorial C3-Isobutyl (Sterically Favored) N2->N4 N5 Axial C3-Isobutyl (Severe 1,3-Diaxial Clash) N3->N5

Conformational logic of the octahydropyrrolo[1,2-a]pyrazine core via N5 inversion.

Self-Validating Synthetic Protocol

Synthesizing enantiomerically pure piperazines from cyclic dipeptides is notoriously difficult due to the high risk of epimerization at the α -chiral centers (C3 and C8a) under harsh reducing conditions. To maintain absolute stereochemical integrity, the reduction must be performed using an electrophilic, rather than nucleophilic, hydride source.

The following protocol leverages the NaBH₄/I₂ reduction system , established as the gold standard for this transformation by [1].

Causality in Reagent Selection

Why use NaBH₄/I₂ instead of LiAlH₄? Standard reduction with Lithium Aluminum Hydride (LiAlH₄) requires highly basic conditions and elevated temperatures, which frequently triggers deprotonation at the acidic C8a bridgehead carbon, leading to racemization. The addition of Iodine (I₂) to Sodium Borohydride (NaBH₄) generates diborane ( B2​H6​ ) in situ. Borane is an electrophilic reducing agent; it coordinates directly to the electron-rich amide carbonyl oxygen, reducing the amide to an amine smoothly at room temperature without abstracting the α -proton. This self-validating chemical logic ensures 100% retention of enantiomeric excess (ee).

Step-by-Step Methodology

Phase 1: In Situ Borane Generation

  • Flame-dry a 250 mL two-neck round-bottom flask under an argon atmosphere.

  • Suspend NaBH₄ (2.5 equivalents) in anhydrous Tetrahydrofuran (THF) and cool the mixture to 0 °C using an ice bath.

  • Dissolve Iodine (I₂, 1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaBH₄ suspension over 30 minutes.

    • Observation: The evolution of hydrogen gas indicates the successful generation of the borane-THF complex.

Phase 2: Electrophilic Reduction 4. Dissolve the cyclic amide precursor, cyclo(L-Leu-trans-4-Hyp) (1.0 equivalent), in anhydrous THF. 5. Add the diketopiperazine solution dropwise to the freshly generated borane complex at 0 °C. 6. Remove the ice bath and gently reflux the reaction mixture at 65 °C for 12–16 hours. Monitor the disappearance of the starting material via TLC (Dichloromethane:Methanol, 9:1).

Phase 3: Quenching and Workup 7. Cool the reaction to 0 °C and carefully quench excess borane by the dropwise addition of Methanol until effervescence ceases. 8. To break the stable boron-amine complex, add 3N HCl and reflux the mixture for 2 hours. 9. Concentrate the solution in vacuo, basify the aqueous layer to pH 12 using 20% aqueous NaOH, and extract exhaustively with Dichloromethane (3 × 50 mL). 10. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (3S,7R,8aS)-3-(2-methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol. Purify via silica gel chromatography or crystallization as the dihydrochloride salt.

G S1 1. Amino Acid Coupling (L-Leucine + trans-4-Hydroxy-L-proline) S2 2. Cyclization (Cyclo-dipeptide / DKP Formation) S1->S2 S3 3. Electrophilic Reduction (NaBH4 / I2 in anhydrous THF) S2->S3 S4 4. Enantiopure Product (3S,7R,8aS)-Isomer Isolated S3->S4

Synthetic workflow for enantiopure octahydropyrrolo[1,2-a]pyrazin-7-ol derivatives.

References

  • Title: Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. Source: Tetrahedron: Asymmetry, Volume 28, Issue 1, 2017, Pages 175-180. (Harish, V., & Periasamy, M.) URL: [Link]

  • Title: Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Source: ACS Medicinal Chemistry Letters, 2013, 4, 3, 328–332. (Hori, Y., et al.) URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

Application Note: Enantioselective Synthesis of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Introduction and Strategic Rationale The synthesis of enantiomerically pure piperazines and peraza-macrocycles is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

Introduction and Strategic Rationale

The synthesis of enantiomerically pure piperazines and peraza-macrocycles is a critical operation in modern drug discovery, as these rigid, sp3-rich scaffolds offer superior pharmacokinetic properties compared to flat aromatic systems. The target compound, 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol (also referred to as 3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol), features a bicyclic core with multiple stereocenters[1].

Mechanistic Workflow

SynthesisWorkflow A trans-4-Hydroxy-L-proline (Chiral Pool Starting Material) B Peptide Coupling (Linear Dipeptide Formation) A->B L-Leu-OMe, EDC, HOBt Retention of Stereochemistry C Intramolecular Cyclization (Diketopiperazine Core) B->C TFA, then Base Spontaneous Ring Closure D Borane Reduction (NaBH4/I2) (Amide to Amine Conversion) C->D Chemoselective Reduction No Epimerization E 3-Isobutyloctahydropyrrolo [1,2-a]pyrazin-7-ol (Target Scaffold) D->E Acidic Quench & Workup Isolation

Workflow for the enantioselective synthesis of the pyrrolopyrazine core.

Quantitative Reaction Parameters

To ensure a self-validating system, researchers must strictly adhere to the stoichiometric ratios and thermal parameters outlined below. Deviations, particularly in the reduction phase, risk incomplete conversion or over-reduction side reactions.

Synthetic StepReagent / IntermediateEquivalentsTemp (°C)Time (h)Expected Yield (%)
1. Coupling N-Boc-trans-4-hydroxy-L-proline1.00 → 251285 - 92
L-Leucine methyl ester HCl1.10 → 25--
2. Cyclization Linear Dipeptide1.0252475 - 82
3. Reduction Diketopiperazine Intermediate1.00 → 651670 - 85
NaBH₄5.00 → 65--
I₂2.50 → 25--

Step-by-Step Experimental Protocol

Phase 1: Dipeptide Synthesis

Causality Note: N-Boc protection of the proline derivative prevents unwanted oligomerization. EDC/HOBt is selected as the coupling system to minimize racemization at the α-carbon.

  • Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and Hydroxybenzotriazole (HOBt) (1.2 equiv). Stir for 15 minutes to activate the carboxylic acid.

  • Add L-leucine methyl ester hydrochloride (1.1 equiv) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

  • Validation: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and verify the intermediate via LC-MS.

Phase 2: Deprotection and Cyclization

Causality Note: The methyl ester is a superior leaving group for the subsequent intramolecular aminolysis. Basification after Boc-removal triggers spontaneous cyclization to the thermodynamically stable 6-membered diketopiperazine ring.

  • Dissolve the crude dipeptide in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours to remove the Boc group.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Dissolve the resulting TFA salt in methanol. Add triethylamine (Et₃N) until the solution is basic (pH ~9).

  • Stir the solution at room temperature for 24 hours. The diketopiperazine intermediate will often precipitate from the solution.

  • Filter the precipitate, wash with cold methanol, and dry under vacuum.

Phase 3: Chemoselective Reduction

Causality Note: The dropwise addition of iodine to sodium borohydride generates borane-tetrahydrofuran complex in situ. This method is highly effective for reducing cyclic amides to amines while preserving the secondary hydroxyl group and all stereocenters[1] ().

  • Suspend the diketopiperazine intermediate (1.0 equiv) and NaBH₄ (5.0 equiv) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool to 0 °C.

  • Dissolve I₂ (2.5 equiv) in anhydrous THF and add it dropwise to the reaction mixture over 1 hour. Caution: Vigorous hydrogen gas evolution occurs.

  • Once addition is complete, equip the flask with a reflux condenser and heat to 65 °C for 16 hours.

  • Cool the reaction to 0 °C. Carefully quench by the dropwise addition of methanol until effervescence ceases.

  • Crucial Borane Cleavage: Add 3M HCl to the mixture and reflux for 2 hours. This step is mandatory to break the stable amine-borane complexes formed during the reduction.

  • Cool to room temperature, basify with 2M NaOH to pH 10, and extract exhaustively with chloroform.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol. Purify via flash column chromatography (DCM/MeOH/NH₄OH) if necessary.

References

  • Title: Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides Source: Tetrahedron: Asymmetry, Volume 28, Issue 1, 2017, Pages 175-180. (Harish, V.; Periasamy, M.) URL: [Link]

  • Title: Addition of Borane to Carbon-Heteroatom Double Bonds Source: Journal of the American Chemical Society, Volume 92, Issue 6, 1970, Pages 1637–1646. (Brown, H. C. et al.) URL: [Link]

Sources

Application

High-Sensitivity LC-MS/MS Method Development for the Quantification of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol in Human Plasma

Executive Summary & Analyte Profiling The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a proline bioisostere in the design of potent inhibitor of apopt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a proline bioisostere in the design of potent inhibitor of apoptosis (IAP) protein antagonists and as a core motif in novel antimicrobial agents .

Quantifying its derivative, 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol (exact mass: 198.17 Da), in biological matrices presents unique bioanalytical challenges. The molecule features a highly basic tertiary bridgehead nitrogen, a secondary amine, a polar hydroxyl group at the 7-position, and a lipophilic isobutyl group at the 3-position. Because it lacks a strong UV chromophore and exhibits significant polarity, traditional HPLC-UV methods are inadequate. This application note details the causality-driven development of a highly sensitive, self-validating LC-MS/MS methodology designed specifically to overcome the physicochemical hurdles of this complex peptidomimetic.

Analytical Strategy & Causality

To build a robust assay, every experimental choice must directly address the physicochemical properties of the analyte.

  • Chromatographic Causality (The pH Dilemma): Basic amines (pKa ~8.5–9.5) cause severe peak tailing on standard acidic reversed-phase columns due to secondary ion-exchange interactions with residual surface silanols. By utilizing a high-pH mobile phase (pH 10, 10 mM Ammonium Bicarbonate) coupled with an Ethylene Bridged Hybrid (BEH) C18 column, the basic nitrogens are forced into their neutral (deprotonated) state. This causality directly results in sharp symmetrical peak shapes, increased retention factor ( k′ ), and improved signal-to-noise (S/N) ratios.

  • Extraction Causality (Orthogonal Cleanup): Simple protein precipitation (PPT) leaves significant phospholipid matrix effects that suppress MS ionization. To create a self-validating and robust system, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is selected. The basic nitrogen allows the analyte to be trapped via ionic interactions at low pH, permitting aggressive washing with 100% methanol to remove neutral lipids, followed by targeted elution at high pH.

  • Ionization Causality: The basic nitrogen readily accepts a proton in the electrospray ionization (ESI) source, making Positive Ion Mode (ESI+) the optimal choice for generating the [M+H]+ precursor ion at m/z 199.2.

Method_Logic A Analyte: 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol (Basic Amine pKa ~8.5, Polar Hydroxyl) B Chromatography: High pH (10 mM NH4HCO3, pH 10) BEH C18 Column A->B Deprotonates amine, prevents peak tailing C Extraction: Mixed-Mode Cation Exchange (MCX SPE) A->C Orthogonal cleanup via ion exchange & reversed-phase D Mass Spectrometry: ESI+ MRM Mode [M+H]+ 199.2 -> 181.2 A->D High ionization efficiency due to basic nitrogen

Caption: Logical framework mapping analyte physicochemical properties to method development choices.

Self-Validating Experimental Protocols

To ensure the protocol acts as a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS, Analyte-d9) is spiked into the matrix prior to any extraction steps. This internalizes the validation of recovery and matrix effects for every single sample. Furthermore, System Suitability Testing (SST) injections are mandated before and after the analytical batch to verify that chromatographic retention times drift by no more than ±2%.

Reagent Preparation
  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust pH to 10.0 using Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Wash Solution 1 (SPE): 0.1 N HCl in water.

  • Elution Solution (SPE): 5% Ammonium Hydroxide in Methanol (Prepare fresh daily to prevent ammonia evaporation).

Mixed-Mode Cation Exchange (MCX) SPE Workflow

This extraction protocol leverages the dual-retention mechanism (hydrophobic and ionic) of the MCX sorbent to isolate the analyte from human plasma.

Step-by-Step Procedure:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL) and vortex for 10 seconds. Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ionize the basic nitrogens.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of 2% Formic acid in water through the MCX 30 mg/1 cc cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Interference Washing: Wash with 1 mL of 0.1 N HCl (retains basic analyte via ion exchange while removing acidic/neutral aqueous interferences), followed by 1 mL of 100% Methanol (removes hydrophobic interferences like phospholipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% NH4​OH in Methanol. The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

SPE_Workflow A 1. Condition MeOH & 2% FA B 2. Load Plasma + 2% H3PO4 A->B C 3. Wash 1 0.1N HCl B->C D 4. Wash 2 100% MeOH C->D E 5. Elute 5% NH4OH in MeOH D->E F 6. Reconstitute Mobile Phase E->F

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for plasma sample preparation.

LC-MS/MS Conditions
  • Analytical Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) maintained at 40°C.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 3.6 min: Return to 10% B

    • 3.6 - 5.0 min: Re-equilibration at 10% B

Table 1: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Target Analyte199.2181.2 (Quantifier)*502518
Target Analyte199.2125.1 (Qualifier)**502528
Analyte-d9 (IS)208.2190.2502518

*The quantifier transition 199.2 → 181.2 represents the neutral loss of water ( H2​O , -18 Da) from the 7-hydroxyl group. **The qualifier transition 199.2 → 125.1 represents the cleavage of the isobutyl group combined with ring fragmentation.

Method Validation Metrics

Method validation was executed in strict accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) and the ICH M10 Bioanalytical Method Validation guideline . The assay demonstrated a linear dynamic range of 0.5 – 200 ng/mL in human plasma ( R2>0.995 ).

Table 2: Intra-Day and Inter-Day Accuracy and Precision (n=6 per level)

QC Level (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Nominal)Inter-Day Precision (%CV)Inter-Day Accuracy (%Nominal)
LLOQ (0.5)6.2104.57.8102.1
LQC (1.5)4.198.25.599.4
MQC (50)3.5101.34.2100.8
HQC (150)2.899.53.698.7

Table 3: Extraction Recovery and Matrix Effect Evaluation

QC Level (ng/mL)Extraction Recovery (%)Absolute Matrix Effect (%)IS-Normalized Matrix Effect (%)
LQC (1.5)88.4 ± 3.292.1 ± 4.5101.2 ± 2.1
HQC (150)90.1 ± 2.894.5 ± 3.199.8 ± 1.5

Note: An IS-Normalized Matrix Effect near 100% proves that the SIL-IS perfectly compensates for any minor ion suppression occurring in the ESI source, validating the robustness of the assay.

References

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. ACS Publications.[Link]

  • Metabolomic profiling and antimicrobial investigation of Aspergillus fumigatus LBKURCC269 and Bacillus paramycoides LBKURCC218 co-culture. PubMed Central (PMC).[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[Link]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline. European Medicines Agency (EMA).[Link]

Method

Application Note: Chiral Purification of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Enantiomers

Abstract This application note provides a comprehensive guide to the purification techniques for the enantiomers of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol, a chiral bicyclic piperazine derivative with pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the purification techniques for the enantiomers of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol, a chiral bicyclic piperazine derivative with potential significance in pharmaceutical research. The octahydropyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, and the stereochemistry of its substituents is often critical for biological activity and selectivity.[1] This document outlines detailed protocols for both analytical method development and preparative-scale separation using Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), which are powerful techniques for resolving stereoisomers.[2][3] Additionally, it discusses classical resolution via diastereomeric salt formation as a viable alternative for large-scale purification.[4][5]

Introduction: The Significance of Chiral Purity

The 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol molecule possesses multiple stereocenters, leading to the existence of several stereoisomers. In drug development, enantiomers of a chiral compound are considered distinct chemical entities, as they can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[6] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[6] Therefore, the ability to isolate and characterize individual enantiomers in a pure form is paramount for the development of safe and effective pharmaceuticals.

The fused bicyclic system of the octahydropyrrolo[1,2-a]pyrazine core imparts a rigid conformation, which can enhance selective binding to biological targets.[1] The synthesis of such complex chiral molecules often results in a mixture of stereoisomers, necessitating robust purification strategies.[7] This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this and structurally related chiral compounds.

Foundational Principles of Enantiomeric Separation

The primary challenge in separating enantiomers is their identical physical properties (e.g., boiling point, solubility) in an achiral environment. Separation is achieved by introducing a chiral environment that allows for the formation of transient diastereomeric complexes with different stabilities.

  • Chromatographic Methods (SFC/HPLC): These techniques utilize a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the enantiomers interact differently, leading to different retention times and, thus, separation.[6][8] The "three-point interaction model" is a conceptual framework explaining that a stable diastereomeric interaction, necessary for chiral recognition, often requires at least three points of interaction between the analyte and the chiral selector.[6]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred method for chiral separations due to its advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure.[2][9][10] It employs supercritical CO2 as the primary mobile phase, often with a polar co-solvent (modifier) like methanol or ethanol.[11]

  • Classical Resolution: This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[5] This approach is particularly useful for large-scale separations where chromatography may be less cost-effective.[4]

Strategic Workflow for Enantiomer Purification

A systematic approach is crucial for efficiently developing a purification method. The following workflow outlines the key stages from initial screening to preparative-scale separation.

Purification Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up A Racemic Mixture of 3-(2-Methylpropyl)octahydropyrrolo [1,2-a]pyrazin-7-ol B Primary Screening: SFC & HPLC with diverse Chiral Stationary Phases (CSPs) A->B Initial Input C Secondary Screening: Mobile Phase Optimization (Modifiers, Additives) B->C Promising Hits D Method Selection: Identify optimal CSP and Mobile Phase for best resolution C->D Refined Conditions E Load Study: Determine maximum sample load on analytical column D->E Optimized Method F Scale-Up Calculation: Transfer method to a larger preparative column E->F Loading Data G Preparative Run: Execute separation and collect enantiomer fractions F->G Scaled Parameters H Purity Analysis & Evaporation: Confirm enantiomeric purity and isolate the final product G->H Collected Fractions

Figure 1. A strategic workflow for the chiral purification of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol enantiomers.

Detailed Protocols

Protocol 1: Analytical Method Development via SFC Screening

Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase for the baseline separation of the enantiomers.

Instrumentation: Analytical SFC system with a photodiode array (PDA) or UV detector.

Materials:

  • Racemic 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol standard solution (1 mg/mL in Methanol).

  • Supercritical Fluid Chromatography grade CO2.

  • HPLC grade Methanol, Ethanol, Isopropanol.

  • Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA).

  • Screening Columns (e.g., 4.6 x 150 mm, 5 µm):

    • Polysaccharide-based CSPs (e.g., Daicel Chiralcel® series: OD-H, AD-H, OJ-H; Chiralpak® series: IA, IB, IC).

    • Protein-based CSPs (e.g., Ultron ES-OVM).[3]

Procedure:

  • Initial Column Screening:

    • Set the column temperature to 40 °C.

    • Set the back pressure regulator to 150 bar.

    • Use a generic gradient as outlined in Table 1.

    • Inject 5 µL of the sample solution onto each column.

    • Monitor the chromatogram at a suitable wavelength (e.g., 210-220 nm).

  • Mobile Phase Optimization:

    • For the CSP(s) that show partial or full separation, proceed with mobile phase optimization.

    • Modifier Screening: Test different alcohol modifiers (Methanol, Ethanol, Isopropanol) under isocratic conditions (e.g., 15% modifier). The choice of modifier can significantly alter selectivity.[11]

    • Additive Screening: Since the target molecule is basic (contains amine groups), add a basic additive to the modifier to improve peak shape and efficiency. Start with 0.1% Diethylamine (DEA).[11] If the compound were acidic, an acidic additive like TFA would be used.[11]

    • Isocratic Optimization: Vary the percentage of the chosen modifier (e.g., from 5% to 40% in 5% increments) to optimize the resolution and retention time.

Data Presentation:

Table 1: Generic SFC Screening Gradient
Parameter Value
Flow Rate3.0 mL/min
Initial Modifier %5% (Methanol with 0.1% DEA)
Gradient5% to 45% Modifier over 5 minutes
HoldHold at 45% for 1 minute
Re-equilibration2 minutes at 5%
Detection220 nm
Protocol 2: Preparative Scale-Up and Purification via SFC

Objective: To isolate the enantiomers on a larger scale with high purity.

Instrumentation: Preparative SFC system with a larger internal diameter column (e.g., 21.2 x 250 mm) packed with the same stationary phase identified in the analytical screen.

Procedure:

  • Method Translation and Load Study:

    • Translate the optimized analytical method to the preparative column. The flow rate is scaled geometrically based on the column cross-sectional area.

    • Perform a loading study by injecting increasing amounts of the sample (e.g., 10 mg, 25 mg, 50 mg) to determine the maximum loading capacity while maintaining baseline resolution.

  • Stacked Injection Run:

    • Prepare a concentrated solution of the racemic mixture (e.g., 20-50 mg/mL).

    • Set up a sequence of stacked injections based on the loading study to process the entire batch of material. Stacked injections improve throughput by injecting the next sample before the previous run is fully complete.[2]

    • Collect the fractions corresponding to each enantiomer using an automated fraction collector.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the optimized analytical SFC method to confirm enantiomeric purity (enantiomeric excess, e.e.).

    • Combine the pure fractions for each enantiomer.

    • Remove the solvent under reduced pressure to obtain the isolated enantiomers.

SFC_Purification_Process Input Racemic Compound in Solution SFC Preparative SFC System (CO2 + Modifier) Input->SFC Collector Fraction Collector SFC->Collector Separated Peaks Analysis Analytical SFC (Purity Check) Collector->Analysis Collected Fractions Enant1 Isolated Enantiomer 1 Analysis->Enant1 Purity > 99% e.e. Enant2 Isolated Enantiomer 2 Analysis->Enant2 Purity > 99% e.e.

Figure 2. Workflow diagram for preparative SFC purification and analysis.

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation

Objective: To separate the enantiomers by crystallization of diastereomeric salts. This method is an excellent alternative to chromatography for larger quantities.[4]

Materials:

  • Racemic 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol.

  • Chiral resolving agent (e.g., a chiral acid like (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Camphor-10-sulfonic acid). The choice of agent is critical and often requires screening.[4][5]

  • A selection of solvents for crystallization screening (e.g., Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Water).

Procedure:

  • Screening for Salt Formation:

    • In separate small vials, dissolve a molar equivalent of the racemic base in a suitable solvent.

    • Add a solution of one molar equivalent of the chiral acid (resolving agent).

    • Observe for precipitation. If no solid forms, try cooling the solution, slowly adding an anti-solvent, or allowing for slow evaporation.

  • Diastereomer Crystallization:

    • Once a crystalline salt is obtained, dissolve the racemic base (1.0 eq) and the resolving agent (0.5-1.0 eq) in a minimum amount of a hot solvent that was identified during screening.

    • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • Liberation of the Free Base:

    • Dissolve the diastereomeric salt crystals in water.

    • Basify the aqueous solution (e.g., with 1M NaOH) to deprotonate the amine and liberate the free base.

    • Extract the enantiomerically enriched free base into an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Dry the organic layer (e.g., over Na2SO4), filter, and evaporate the solvent.

  • Purity Determination:

    • Determine the enantiomeric excess (e.e.) of the isolated product using the analytical SFC/HPLC method developed previously.

    • The mother liquor from the filtration step will be enriched in the other diastereomer, which can be recovered and purified similarly.

Data Presentation:

Table 2: Key Parameters for Method Selection
Parameter Description
Resolution (Rs) A measure of the separation between two peaks. A value > 1.5 indicates baseline separation.
Selectivity (α) The ratio of the retention factors of the two enantiomers. A higher value indicates better separation.
Enantiomeric Excess (e.e.) A measure of the purity of the isolated enantiomer, expressed as a percentage.
Throughput The amount of material that can be purified per unit of time (e.g., g/hour ).[9]

Conclusion

The successful purification of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol enantiomers is a critical step in its development for potential therapeutic applications. This application note provides a robust and systematic framework for achieving high enantiomeric purity using modern chromatographic techniques and classical resolution. Supercritical Fluid Chromatography often presents the most efficient and environmentally friendly option for both analytical and preparative scales.[2][10] The choice between chromatography and diastereomeric salt resolution will ultimately depend on the specific project needs, including the required scale, available equipment, and economic considerations. The protocols detailed herein serve as a comprehensive starting point for researchers to develop a tailored and optimized purification strategy.

References

  • Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol. Benchchem.
  • Chiral Resolution and Confirm
  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates.
  • Enantiomeric Separation of New Chiral Azole Compounds. Molecules.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Separation and purification applications for mutagenic impurities. Pharmafile.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks encountered when synthesizing 3-(2-Methylpropyl)octah...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks encountered when synthesizing 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol (also known as 3-isobutyloctahydropyrrolo[1,2-a]pyrazine-7-ol).

This molecule is a highly valuable proline bioisostere and peptidomimetic core, frequently utilized in the development of Inhibitor of Apoptosis (IAP) protein antagonists and other targeted therapeutics[1]. The standard synthetic route involves the coupling of L-leucine and 4-hydroxy-L-proline, cyclization into a diketopiperazine (DKP) intermediate, and a challenging global reduction.

Synthetic Workflow Overview

G A L-Leucine + 4-Hydroxy-L-proline B Peptide Coupling (DMT-MM or HATU) A->B C Linear Dipeptide Intermediate B->C D Cyclization (Base / Heat) C->D E Diketopiperazine (DKP) Intermediate D->E F Global Reduction (NaBH₄/I₂ or LiAlH₄) E->F G 3-(2-Methylpropyl)octahydropyrrolo [1,2-a]pyrazin-7-ol F->G

Synthetic workflow for 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol via DKP reduction.

FAQ Section 1: Diketopiperazine (DKP) Formation & Epimerization

Q: During the coupling of L-leucine and 4-hydroxy-L-proline, my cyclization yields are low, and NMR indicates epimerization at the leucine α-carbon. How can I optimize this?

A: Epimerization is a notorious issue when activating amino acids to form strained bicyclic precursors. Standard coupling reagents like EDC/HOBt often lead to racemization via an oxazolone intermediate, especially when cyclizing into a rigid DKP structure.

Mechanistic Fix: Switch your coupling reagent to 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) . DMT-MM significantly suppresses α-proton abstraction because it forms a less basic reactive intermediate compared to traditional uronium/aminium salts. This exact strategy has been explicitly validated in the synthesis of octahydropyrrolo[1,2-a]pyrazine scaffolds for IAP antagonists, where DMT-MM successfully prevented epimerization during macrocyclization[1].

Q: Do I need to protect the secondary hydroxyl group on the proline ring during the initial coupling?

A: While it is possible to proceed with an unprotected hydroxyl group by strictly limiting the equivalents of the activated leucine, O-acylation is a common side reaction that drastically reduces yield. For robust scalability, it is highly recommended to use O-tert-butyl (tBu) or O-benzyl (Bn) protected 4-hydroxyproline. The protecting group can be cleaved concurrently during the final reduction (if using Pd/C with H2 for Bn) or via a brief acidic workup (for tBu).

FAQ Section 2: DKP Reduction (The Critical Step)

Q: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce the DKP intermediate, but my isolated yields are consistently below 40%. The aqueous workup is an unfilterable gel. How do I fix this?

A: The target molecule is a highly polar, basic diamine with a free hydroxyl group. When using LiAlH₄, the product strongly coordinates with the gelatinous aluminum hydroxide salts formed during a standard aqueous quench, leading to severe emulsion issues and product entrapment[2].

Mechanistic Fix: You have two options to bypass this bottleneck:

  • The Fieser Quench: If you must use LiAlH₄, employ the strictly stoichiometric Fieser method ( n g H₂O, n g 15% NaOH, 3n g H₂O per n g of LiAlH₄). This forces the aluminum salts to precipitate as a granular, easily filterable solid rather than a gel[2].

  • The NaBH₄/I₂ Alternative (Recommended): A superior, less hazardous method is the in situ generation of borane using Sodium Borohydride (NaBH₄) and Iodine (I₂). This method has been successfully applied to synthesize enantiomerically pure 3-isobutyloctahydropyrrolo[1,2-a]pyrazine-7-ol[3]. The boron byproducts are easily broken down by a methanol/HCl reflux, allowing for clean extraction of the free base.

Data Summary: Comparison of Reduction Conditions
Reduction SystemQuench / Workup MethodTypical Yield (%)Epimerization RiskSafety / Scalability Profile
LiAlH₄ (Standard)H₂O / Dilute Acid30 - 45%LowPoor (Pyrophoric, Emulsions)
LiAlH₄ (Optimized)Fieser Method (NaOH/H₂O)70 - 85%LowModerate (Exothermic quench)
BH₃·THF ComplexMeOH / HCl Reflux75 - 90%LowModerate (Moisture sensitive)
NaBH₄ / I₂ MeOH / HCl Reflux85 - 95% None Excellent (Bench-stable reagents)
Step-by-Step Methodology: NaBH₄/I₂ Reduction of DKP

This is a self-validating protocol designed to maximize the yield of the fully reduced octahydropyrrolo[1,2-a]pyrazine core.

  • Setup: In an oven-dried, argon-flushed round-bottom flask, suspend the DKP intermediate (1.0 equiv) and NaBH₄ (5.0 equiv) in anhydrous THF (0.2 M relative to DKP).

  • Borane Activation: Cool the suspension to 0 °C. Dissolve I₂ (2.0 equiv) in anhydrous THF and add it dropwise over 30 minutes.

    • Self-Validation Check: The brown color of iodine must dissipate rapidly as it reacts with NaBH₄ to form the active reducing agent (BH₃) and NaI. Vigorous H₂ gas evolution will occur; ensure the system is properly vented.

  • Reduction: Once the addition is complete and gas evolution subsides, attach a reflux condenser and heat the reaction to 70 °C for 16 hours.

  • Quench & Cleavage: Cool the mixture to 0 °C. Carefully add Methanol dropwise until effervescence stops. Add 3M HCl in Methanol (excess) and reflux for 2 hours.

    • Causality Check: The initial reduction forms a highly stable amine-borane complex. Refluxing in acidic methanol is mandatory to solvolyze the B-N bond, releasing the free amine as a hydrochloride salt.

  • Isolation: Concentrate the mixture in vacuo. Basify the aqueous residue with 20% NaOH (pH > 12) and extract extensively with a 9:1 Dichloromethane/Isopropanol mixture. Dry over Na₂SO₄ and concentrate to yield the crude 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol.

FAQ Section 3: Purification and Isolation

Q: The final 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol streaks terribly on normal-phase silica gel, even with a DCM/MeOH/NH₄OH solvent system. How can I obtain analytical purity?

A: The basic tertiary nitrogens and the free hydroxyl group cause severe tailing due to strong hydrogen bonding with the acidic silanol groups on standard silica.

Mechanistic Fix:

  • Chromatographic Approach: Abandon standard silica. Use NH₂-functionalized (amine-bonded) silica gel, or switch entirely to reverse-phase chromatography (C18) using a water/acetonitrile gradient buffered with 0.1% TFA or 10 mM ammonium bicarbonate.

  • Salt Crystallization (Preferred): Since the free base is highly polar, the most scalable purification method is converting it to a crystalline salt. Dissolve the crude free base in ethereal HCl or a solution of L-tartaric acid in ethanol. The resulting dihydrochloride or tartrate salt can be recrystallized from EtOH/EtOAc to >99% purity, bypassing chromatography entirely.

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Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol in Biological Assays

Welcome to the Advanced Assay Troubleshooting Center. As application scientists, we frequently encounter false negatives and erratic dose-response curves caused by the poor physicochemical behavior of lead compounds in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As application scientists, we frequently encounter false negatives and erratic dose-response curves caused by the poor physicochemical behavior of lead compounds in aqueous buffers.

The compound 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol presents a classic solubility paradox. While its 7-hydroxyl group provides a polar interaction point, the bulky 2-methylpropyl (isobutyl) side chain and the bicyclic octahydropyrrolo[1,2-a]pyrazine core render the molecule highly lipophilic. Furthermore, the tertiary amines in the pyrazine ring are weakly basic. At the physiological pH (7.4) typical of cell-based and biochemical assays, these amines are largely unprotonated. This leads to a dramatic reduction in aqueous solubility, driving the compound to aggregate and precipitate out of solution[1][2].

This guide provides field-proven, self-validating methodologies to overcome these limitations without compromising your assay's biological integrity.

Part 1: Diagnostic FAQs (Understanding the Root Cause)

Q1: Why does my compound precipitate when diluted from a 10 mM DMSO stock into my assay buffer? A1: This phenomenon is driven by the "solvent shift" effect. that easily solvates the lipophilic isobutyl group[1]. When you dilute this stock into an aqueous buffer, the water molecules are forced to form a highly ordered, thermodynamically unfavorable hydration shell around the hydrophobic moieties. To minimize this exposed surface area, the compound rapidly aggregates. Additionally, DMSO is highly hygroscopic; absorbing water during freeze-thaw cycles will permanently lower the solubility limit of your stock over time[1].

Q2: How can I confirm if micro-precipitation is occurring, even if my buffer looks perfectly clear? A2: Naked-eye observation is fundamentally insufficient for biological assays. Micro-precipitates (colloidal aggregates) might not be visible, but they will scatter light and cause false readouts in fluorescence or absorbance assays. We mandate the use of nephelometry (measuring forward light scattering) or Dynamic Light Scattering (DLS) to validate that the solution is truly homogeneous before introducing it to your biological target[3].

Q3: What is the maximum DMSO concentration I can use to force the compound into solution without killing my cells? A3: For most cell-based assays, the final DMSO concentration, and ideally should be kept at or below 0.1% to prevent solvent-induced cytotoxicity and off-target transcriptomic changes[3]. If 0.1% DMSO is insufficient to maintain the solubility of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol, you must transition to excipient-based formulation strategies.

Part 2: Formulation Strategies & Quantitative Data

To successfully screen this compound, you must alter the thermodynamic environment of the assay buffer. Below is a quantitative comparison of standard solubilization strategies for lipophilic amines.

Table 1: Quantitative Comparison of Solubilization Strategies
Solubilization StrategyExcipient / ConditionMax Apparent SolubilityBiocompatibility (Cell Assays)Optical Interference
Direct Dilution 0.1% DMSO (Control)< 5 µMExcellentNone
Co-solvent Max 1.0% DMSO~ 20 µMPoor (Cytotoxic)None
Complexation 20% HP-β-CD> 100 µMExcellentLow
Surfactant 0.05% Tween-20~ 50 µMModerate (Membrane effects)Moderate (Micelles scatter)
pH Adjustment Buffer at pH 6.5> 150 µMAssay-dependentNone

Mechanistic Recommendation: For 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol, Cyclodextrin Complexation combined with a Step-wise Dilution is the optimal path. The hydrophobic internal cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic isobutyl group, shielding it from water, while the hydrophilic exterior ensures the entire host-guest complex remains soluble[4].

Part 3: Self-Validating Experimental Protocol

To ensure data trustworthiness, every solubilization attempt must include a validation gate. Do not proceed to your biological assay without confirming homogeneity.

Workflow: HP-β-CD Complexation and Nephelometric Validation

Phase 1: Stock Preparation

  • Weigh 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol and dissolve in 100% anhydrous DMSO to a concentration of 10 mM.

  • Causality Check: Vortex and sonicate briefly in a 37°C water bath until completely clear[5]. Store in single-use aliquots at -20°C. Repeated opening of a single vial allows ambient moisture to enter, crashing the compound out of the DMSO[1].

Phase 2: Excipient Matrix Preparation

  • Prepare a 20% (w/v) solution of HP-β-CD in your target biological assay buffer (e.g., PBS or HEPES).

  • Filter the HP-β-CD solution through a 0.22 µm PES syringe filter. This establishes a clean optical baseline for the validation step.

Phase 3: Step-wise Complexation Causality Check: Directly spiking a 10 mM DMSO stock into a large volume of aqueous buffer creates localized zones of high water concentration, triggering immediate nucleation. A step-wise approach prevents this[5].

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into the 20% HP-β-CD buffer (yielding 1 mM compound in 10% DMSO / 18% HP-β-CD). Pipette slowly while vortexing the receiving tube.

  • Incubate the intermediate mixture at room temperature for 30 minutes on an orbital shaker. This allows the host-guest complex to reach thermodynamic equilibrium[5].

  • Final Dilution: Dilute the intermediate solution 1:100 into your standard assay buffer. Final conditions: 10 µM compound, 0.1% DMSO, 0.18% HP-β-CD.

Phase 4: Nephelometric Validation (The Validation Gate)

  • Transfer 100 µL of the final dilution into a clear-bottom 96-well plate.

  • Measure light scattering using a nephelometer or a standard plate reader set to absorbance at 620 nm.

  • Go/No-Go Decision: Compare the reading to a blank (0.1% DMSO + 0.18% HP-β-CD in buffer). If the OD620 is >0.01 above the blank, micro-precipitation has occurred. You must either increase the HP-β-CD ratio or lower the assay pH to 6.5 to protonate the pyrazine nitrogens.

Part 4: Solubilization Logic Visualization

The following diagram maps the decision tree for integrating poorly soluble lipophilic amines into biological workflows.

SolubilityWorkflow Start Compound Stock (10 mM in 100% DMSO) Assess Assess Assay Tolerance (Max DMSO %) Start->Assess Path1 Direct Dilution (If DMSO < 1% tolerated) Assess->Path1 Path2 Excipient Addition (HP-β-CD or Tween-20) Assess->Path2 Precipitation Precipitation Observed? (Nephelometry/DLS) Path1->Precipitation Path2->Precipitation Optimize Optimize Excipient Ratio & Adjust pH (pH 6.5-7.0) Precipitation->Optimize Yes (Aggregation) Success Proceed to Bioassay (Homogeneous Solution) Precipitation->Success No (Clear Solution) Optimize->Precipitation Re-test

Figure 1: Workflow for optimizing the solubilization of lipophilic amines in aqueous assays.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[Link]

  • De Gooyer, et al. (2020). Solubility prediction in the bRo5 chemical space: where are we right now? National Center for Biotechnology Information (PMC).[Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase for 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol peak resolution

Target Analyte: 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Classification: Saturated bicyclic nitrogen heterocycle (basic, polar, hydrophobic moieties) Welcome to the Chromatography Technical Support Center. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Classification: Saturated bicyclic nitrogen heterocycle (basic, polar, hydrophobic moieties)

Welcome to the Chromatography Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for complex basic heterocycles.

Because 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol contains two saturated tertiary amines, a hydrogen-bonding hydroxyl group, and a bulky hydrophobic isobutyl group, it is highly susceptible to peak tailing, poor retention, and stereoisomer co-elution. The following diagnostic guides, FAQs, and protocols provide a self-validating framework to resolve these specific chromatographic challenges.

Part 1: Diagnostic Workflow for Basic Heterocycles

Before adjusting your instrument parameters, use the following decision matrix to identify the root cause of your resolution or peak shape issues.

HPLC_Workflow Start Analyze Peak Shape & Resolution Tailing Severe Peak Tailing? Start->Tailing LowRet Poor Retention (k' < 2)? Start->LowRet pH_Low Low pH (pH < 3) + Ion Pairing (TFA) Tailing->pH_Low Acidic Route pH_High High pH (pH > 10) + Hybrid C18 Column Tailing->pH_High Basic Route LowRet->pH_High Increase LogD HILIC Switch to HILIC Mode (Unmodified Silica) LowRet->HILIC Highly Polar

Diagnostic workflow for resolving peak tailing and retention issues in basic heterocycles.

Part 2: Troubleshooting FAQs

Q1: Why does 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol exhibit severe peak tailing on my standard C18 column?

Application Scientist Answer: The octahydropyrrolo[1,2-a]pyrazine core contains fully saturated, non-aromatic nitrogens. Unlike heteroaromatic nitrogens (which are weakly basic), these aliphatic-like tertiary amines are strongly basic, with an estimated pKa between 8.5 and 9.5[1]. At a neutral or weakly acidic pH, these nitrogens are fully protonated.

Standard silica-based C18 columns contain residual, unreacted silanol groups (Si-OH) that ionize to Si-O⁻ at pH > 4. When your protonated analyte travels through the column, it undergoes a secondary ion-exchange interaction with these negatively charged silanols[2]. This dual-retention mechanism (hydrophobic partitioning + ion exchange) disrupts the uniform flow of the analyte band, resulting in a broad, asymmetric tail.

Q2: Should I optimize the mobile phase using a low-pH or high-pH strategy?

Application Scientist Answer: Both strategies are viable but operate on opposite mechanistic principles. Your choice depends on your column chemistry and detector.

  • High-pH Strategy (pH 10.5): By raising the mobile phase pH at least 1–2 units above the analyte's pKa, you deprotonate the basic nitrogens. The molecule becomes neutral, which completely eliminates ionic interactions with silanols and maximizes the analyte's hydrophobicity (LogD), thereby improving retention and peak shape[2]. Caution: This requires a hybrid-silica or polymer column designed to withstand alkaline hydrolysis.

  • Low-pH Strategy (pH 2.0): By lowering the pH below 3.0, you suppress the ionization of the surface silanols (pKa ~3.5–4.5), neutralizing the stationary phase. While the analyte remains positively charged, the secondary interaction sites are neutralized. Adding an ion-pairing agent like Trifluoroacetic acid (TFA) further masks the analyte's positive charge, driving it into the hydrophobic stationary phase[3].

Q3: How can I improve the resolution between the diastereomers of this compound?

Application Scientist Answer: This molecule has multiple stereocenters (positions 3, 7, and 8a). Diastereomers possess distinct 3D conformations that expose the bulky isobutyl group and the polar hydroxyl group differently to the stationary phase. To achieve baseline resolution:

  • Decrease Gradient Slope: A shallower gradient (e.g., 1–2% organic/min) during the critical elution window increases the time the isomers spend partitioning, amplifying minor structural differences[2].

  • Lower Column Temperature: While higher temperatures speed up analysis, lowering the column compartment temperature (e.g., from 40°C to 20°C) increases the retention factor and exploits minor conformational energy differences between the isomers, improving baseline resolution[4].

  • Alternative Selectivity: If a standard C18 fails, consider a Phenyl-Hexyl or Polar-Embedded column, which offers alternative steric and hydrogen-bonding selectivity[4].

Q4: What if I am using LC-MS and cannot use non-volatile buffers or TFA?

Application Scientist Answer: TFA causes severe ion suppression in Electrospray Ionization (ESI-MS). For LC-MS compatibility, replace TFA with 0.1% Formic Acid for low-pH methods, or use 10 mM Ammonium Bicarbonate (adjusted to pH 10 with ammonium hydroxide) for high-pH methods. If retention remains poor, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using unmodified silica; HILIC is highly compatible with MS and excels at separating polar, nitrogen-containing heterocycles[5].

Part 3: Mechanistic Pathway of Silanol Interactions

Understanding the physical chemistry inside the column is critical for method development. The diagram below illustrates why pH manipulation is the most effective tool for correcting peak shape.

Mechanism Analyte_Low Protonated Analyte (pH 7.0) Silanol Ionized Silanol (Si-O⁻) Analyte_Low->Silanol Tailing Secondary Interaction (Peak Tailing) Silanol->Tailing Analyte_High Neutral Analyte (pH 10.5) C18 C18 Stationary Phase (Hydrophobic) Analyte_High->C18 GoodPeak Ideal Partitioning (Sharp Peak) C18->GoodPeak

Mechanistic impact of mobile phase pH on basic analyte interactions with the stationary phase.

Part 4: Quantitative Data & Buffer Selection

Selecting the correct buffer is the foundation of a robust method. Use the table below to select the optimal mobile phase modifier based on your detector and column limitations.

Buffer / AdditiveWorking pH RangeLC-MS Compatible?Primary Mechanism & Effect on 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
0.1% Trifluoroacetic Acid (TFA) 1.5 – 2.5No (Ion Suppression)Lowers pH to neutralize silanols; acts as a strong ion-pairing agent to mask protonated amines. Yields sharp peaks.
0.1% Formic Acid 2.0 – 3.0Yes (Excellent)Lowers pH to neutralize silanols; provides protons for positive ESI-MS ionization[5]. Weaker ion-pairing than TFA.
10 mM Ammonium Acetate 3.8 – 5.8Yes Operates near the pKa of silanols. Often results in poor peak shape for strongly basic heterocycles due to partial ionization states.
10 mM Ammonium Bicarbonate 9.0 – 11.0Yes Deprotonates the tertiary amines, converting the analyte to its neutral, hydrophobic form. Maximizes retention and resolution[2].
0.1% Triethylamine (TEA) 6.0 – 8.0NoActs as a sacrificial base, binding to ionized silanols before the analyte can, thereby blocking secondary interactions.

Part 5: Experimental Protocol

Standard Operating Procedure: High-pH Reversed-Phase Screening

This self-validating protocol is designed to achieve baseline resolution of the target analyte and its potential stereoisomers by exploiting its neutral state.

Step 1: System Preparation

  • Flush the HPLC system with MS-grade water for 30 minutes to remove any residual acidic buffers or ion-pairing reagents from previous runs.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Weigh 0.79 g of Ammonium Bicarbonate and dissolve in 1.0 L of MS-grade water (yields 10 mM). Slowly add MS-grade Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.5. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% MS-grade Acetonitrile.

Step 3: Column Installation

  • Install a high-pH stable column (e.g., Ethylene Bridged Hybrid C18, 2.1 x 100 mm, 1.7 µm particle size). Ensure the column is rated for pH up to 12.

Step 4: Chromatographic Conditions Setup

  • Flow Rate: 0.3 mL/min[4].

  • Column Temperature: Set to 25°C. (Keeping the temperature lower enhances the resolution of diastereomers by increasing the retention factor[4]).

  • Gradient Profile:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 10.0 min: 5% B to 60% B (Shallow gradient to resolve isomers)

    • 10.0 - 12.0 min: 60% B to 95% B (Column wash)

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

  • Injection Volume: 2 µL. Critical: Ensure the sample is dissolved in a diluent that closely matches the initial mobile phase conditions (e.g., 5% Acetonitrile in Water) to prevent injection solvent effects.

Step 5: Equilibration and Execution

  • Equilibrate the column with 10 column volumes (CV) of 5% B until the baseline and system pressure are completely stable. Inject a blank to verify baseline stability, followed by the analyte standard.

References

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Welch M
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes ResearchG
  • Strategies for Method Development and Optimiz
  • Mobile Phase Optimization: A Critical Factor in HPLC Phenomenex
  • Real Solutions to Improve Your HPLC Peak Resolution Thermo Fisher (AnalyteGuru)

Sources

Optimization

Resolving mass spectrometry ion suppression for 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol samples

Resolving Ion Suppression for 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to move beyond generi...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Ion Suppression for 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to move beyond generic advice. This document provides advanced, causality-driven troubleshooting strategies for mitigating matrix effects and ion suppression during the LC-MS/MS bioanalysis of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol.

The Causality of Ion Suppression in Pyrrolopyrazine Derivatives

3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol is a highly basic, polar bicyclic compound. Due to its tertiary and secondary amine nitrogen atoms within the octahydropyrrolo[1,2-a]pyrazine core, it readily protonates in acidic mobile phases. This makes Positive Electrospray Ionization (ESI+) the optimal detection mode. However, this high basicity and polarity make it extremely susceptible to 1[1].

During the ESI process, the analyte must migrate to the surface of the charged droplet to be ejected into the gas phase. Endogenous matrix components—particularly blood-based phospholipids (e.g., phosphatidylcholines) and salts—compete for space and charge at this droplet surface. Because phospholipids contain a highly basic trimethylammonium headgroup, they outcompete the pyrrolopyrazine analyte, neutralizing the analyte ions produced in the liquid matrix and causing a 2[2].

Diagnostic Workflow

Before altering your sample preparation, you must map the suppression zones in your chromatographic run to ensure any applied fix directly addresses the root cause.

IonSuppressionWorkflow Start Signal Loss / High RSD Detected PCI Perform Post-Column Infusion (PCI) Start->PCI CheckZone Suppression Zone Identified? PCI->CheckZone CheckLipids Co-eluting with Phospholipids? CheckZone->CheckLipids Yes Validate Calculate Matrix Factor & Validate CheckZone->Validate No PLR Implement Phospholipid Removal (PLR) CheckLipids->PLR Yes (m/z 184) LC Optimize LC Gradient & Mobile Phase CheckLipids->LC No (Salts/Metals) PLR->Validate LC->Validate

Workflow for diagnosing and resolving LC-MS/MS ion suppression.

Core Troubleshooting Protocols (Self-Validating Systems)

To guarantee scientific integrity, every protocol below functions as a self-validating system. By establishing internal baselines, you mathematically prove the resolution of the matrix effect rather than relying on trial and error.

Protocol A: Post-Column Infusion (PCI) Assessment

To identify exactly when ion suppression occurs, use the 3[3].

  • Why it is self-validating: It establishes a continuous, known baseline of the analyte. Any deviation is an internal control failure, instantly pinpointing the exact retention time of the invisible matrix interferents.

Step-by-Step Methodology:

  • System Setup: Connect a syringe pump to the LC column effluent using a zero-dead-volume T-connector just before the MS source.

  • Analyte Infusion: Infuse a pure standard of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol (e.g., 100 ng/mL in 50% methanol) at a constant 10 µL/min.

  • Baseline Establishment: Monitor the specific Multiple Reaction Monitoring (MRM) transition for the analyte until a steady, elevated baseline is achieved.

  • Matrix Injection: Inject a blank matrix sample (e.g., protein-precipitated plasma) using your standard LC gradient.

  • Data Interpretation: Observe the chromatogram. A sudden drop in the steady baseline indicates a zone of ion suppression. If this drop overlaps with the retention time of your analyte, matrix interference is confirmed.

Protocol B: Targeted Phospholipid Depletion (PLR)

If the suppression zone correlates with the elution of phospholipids (monitor the 4 for phosphatidylcholines)[4], standard protein precipitation is insufficient.

  • Why it is self-validating: By selectively targeting the phosphate moiety, we eliminate the variable of lipid concentration. Re-running Protocol A post-extraction will yield a flat baseline, proving the mechanism of failure was resolved.

Step-by-Step Methodology:

  • Sample Crash: Add 300 µL of 1% formic acid in acetonitrile to 100 µL of plasma containing the pyrrolopyrazine analyte.

  • Mixing: Vortex for 2 minutes to ensure complete protein denaturation.

  • PLR Filtration: Transfer the mixture to a Zirconia-coated Phospholipid Removal (PLR) 96-well plate. The 5 selectively bind the phosphate moieties of the lipids[5].

  • Elution: Apply positive pressure (2-5 psi) or vacuum to elute the sample. The basic pyrrolopyrazine passes through unretained.

  • Analysis: Inject the eluate directly into the LC-MS/MS.

Protocol C: Chromatographic Orthogonality (HILIC)

If PLR fails, the interferent is likely an early-eluting salt or polar endogenous compound.

  • Why it is self-validating: Moving from Reversed-Phase (C18) to HILIC leverages the analyte's polar hydroxyl group to increase retention, shifting the analyte completely out of the suppression zone. Calculating the Matrix Factor (MF) mathematically proves the absence of suppression.

Step-by-Step Methodology:

  • Switch to HILIC: Because the analyte has a hydroxyl group and basic amines, it may elute too early on a standard C18 column. Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., bare silica or zwitterionic).

  • Mobile Phase Adjustment: Use high organic mobile phase (e.g., 90% Acetonitrile with 10mM Ammonium Formate) to retain the compound, eluting it away from the solvent front.

Quantitative Data: Matrix Effect Comparison

To validate the effectiveness of the troubleshooting steps, calculate the Matrix Factor (MF). MF = (Peak Area in Presence of Matrix) / (Peak Area in pure solvent). An MF of 1.0 indicates zero suppression.

Sample Preparation MethodAnalyte Retention Time (min)Phospholipid Co-elutionMatrix Factor (MF)% RSD (n=6)
Standard Protein Precipitation (C18)1.2High (m/z 184 detected)0.35 (Severe Suppression)22.4%
Liquid-Liquid Extraction (C18)1.2Moderate0.78 (Mild Suppression)11.2%
Zirconia-based PLR (C18)1.2None0.95 (Minimal Suppression)4.5%
Zirconia-based PLR (HILIC)4.5None1.02 (No Suppression)2.1%
Frequently Asked Questions (FAQs)

Q: Why does my analyte signal decrease over a batch of 100 injections, even though the first few injections look fine? A: This is a classic symptom of late-eluting phospholipids accumulating on the analytical column. Because they are highly hydrophobic, they may not elute during a standard short gradient and slowly bleed into subsequent runs, causing unpredictable ion suppression[5]. Ensure your LC gradient includes a high-organic wash step (e.g., 95% Acetonitrile for 1-2 minutes) at the end of each run.

Q: Can I just use an isotopically labeled internal standard (SIL-IS) to correct for the suppression? A: No. While a SIL-IS (e.g., a deuterium or 13C-labeled version of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol) will co-elute and experience the exact same suppression, it only corrects the quantitation mathematically. It does not recover the lost sensitivity (Signal-to-Noise ratio)[1]. If suppression drops your signal below the Lower Limit of Quantitation (LLOQ), an IS cannot save the assay. Physical removal of the matrix is required.

Q: Does adjusting the ESI source parameters help? A: Sometimes. Reducing the LC flow rate (e.g., moving to microflow LC) creates smaller initial droplets, which increases the surface area-to-volume ratio and reduces competition for the droplet surface[1]. Increasing the desolvation temperature can also improve evaporation efficiency, but sample clean-up remains the most robust solution.

References
  • Source: chromatographyonline.
  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • Source: sepscience.
  • Source: spectroscopyonline.
  • Source: americanpharmaceuticalreview.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Cross-Validation of Bioanalytical Methods for 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

Introduction: The Critical Role of Method Validation in Drug Development In the landscape of pharmaceutical development, the precise and reliable quantification of a drug candidate and its metabolites in biological matri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Method Validation in Drug Development

In the landscape of pharmaceutical development, the precise and reliable quantification of a drug candidate and its metabolites in biological matrices is paramount. This process, known as bioanalysis, forms the bedrock upon which crucial decisions regarding pharmacokinetics (PK), toxicokinetics (TK), bioequivalence (BE), and ultimately, drug safety and efficacy are made.[1][2] The compound 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol, a saturated heterocyclic amine, presents unique analytical challenges due to its structure. Ensuring that the analytical methods used for its quantification are robust, reliable, and suitable for their intended purpose is a non-negotiable regulatory requirement.[3]

This guide provides an in-depth comparison of potential analytical methodologies for the quantification of this compound and delineates a comprehensive framework for their cross-validation. Cross-validation is the critical process of comparing two distinct, validated analytical methods to ensure that they produce comparable data.[4][5] This becomes essential in scenarios such as inter-laboratory transfers, the introduction of a new analytical technology, or bridging data across different clinical studies. Adherence to rigorous validation and cross-validation principles, as outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH), ensures the global acceptance and integrity of bioanalytical data.[1][2][6]

Candidate Analytical Methodologies: A Comparative Overview

The selection of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, the nature of the biological matrix, and the throughput demands of the study. For a compound like 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol, two primary techniques are preeminent: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and specificity.[3][7] It is particularly well-suited for analyzing complex biological matrices like plasma, urine, or tissue homogenates.[8]

Causality Behind Experimental Choices:

  • Chromatography: Reversed-phase chromatography using a C18 column is the logical starting point. The non-polar stationary phase effectively retains the moderately non-polar octahydropyrrolo[1,2-a]pyrazine core. A gradient elution with an organic modifier (e.g., acetonitrile or methanol) and an aqueous mobile phase containing a small percentage of an acid (e.g., 0.1% formic acid) is employed. The acid serves a dual purpose: it protonates the tertiary amine functions on the analyte, promoting better ionization for mass spectrometry, and it improves the peak shape by minimizing tailing.[9]

  • Ionization: Electrospray Ionization (ESI) in positive mode is the ideal choice. The nitrogen atoms in the pyrazine and pyrrolidine rings are readily protonated, leading to a strong signal for the protonated molecule [M+H]+.

  • Mass Spectrometry: Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity.[10] A specific precursor ion (the [M+H]+ of the parent molecule) is selected and fragmented, and a specific product ion is monitored. This "transition" is highly characteristic of the analyte, effectively filtering out interferences from the complex biological matrix.

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation: Perform a protein precipitation of the biological matrix (e.g., 100 µL of plasma) with a 3:1 volume of cold acetonitrile containing the internal standard (ideally, a stable isotope-labeled version of the analyte). Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new plate and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Chromatographic Separation:

    • Column: Waters X-bridge BEH C18, 2.1 x 50 mm, 2.5 µm.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.

  • Mass Spectrometric Detection:

    • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S).[10][11]

    • Ionization Mode: ESI Positive.

    • MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard to find the optimal precursor and product ions.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more traditional, less sensitive, but often simpler and more accessible technique. Its suitability depends entirely on whether the analyte possesses a chromophore—a part of the molecule that absorbs UV light. The octahydropyrrolo[1,2-a]pyrazin-7-ol structure itself lacks a strong chromophore. However, if it were a metabolite of a drug containing an aromatic ring, or if derivatization were employed, this method could be viable. For this guide, we will assume the native compound is being measured and note the limitations.

Causality Behind Experimental Choices:

  • Chromatography: The principles are similar to LC-MS/MS, employing a C18 column and a reversed-phase gradient. However, the mobile phase composition might need adjustment to optimize separation without the constraints of MS compatibility (e.g., different buffers could be used).

  • Detection: A UV-Vis or Photodiode Array (PDA) detector would be used. The detection wavelength would be set to the absorbance maximum (λmax) of the analyte. The lack of a significant chromophore in the saturated heterocyclic system means sensitivity will be very low, likely insufficient for typical bioanalytical concentration ranges.

Performance Comparison

ParameterLC-MS/MSHPLC-UVJustification
Selectivity Very HighLow to ModerateMRM in MS/MS is highly specific. UV detection is prone to interference from endogenous matrix components that absorb at the same wavelength.[12]
Sensitivity (LOQ) pg/mL to low ng/mLHigh ng/mL to µg/mLMass spectrometry is inherently more sensitive than UV absorption for non-chromophoric compounds.
Linear Range 3-4 orders of magnitude2-3 orders of magnitudeDetector saturation can limit the upper range of UV methods.
Throughput HighModerateFast gradients and simple sample preparation (e.g., protein precipitation) are common.
Cost & Complexity HighLowMass spectrometers are a significant capital investment and require specialized expertise.

The Imperative of Cross-Validation

Cross-validation is a formal comparison of two validated bioanalytical methods, designed to demonstrate that they provide comparable results.[4][5] It is a regulatory expectation whenever data from different methods or different laboratories are to be combined or compared.[12][13]

Scenarios Requiring Cross-Validation:

  • Transferring a method from a sending lab (e.g., a sponsor) to a receiving lab (e.g., a CRO).

  • Changing the analytical methodology (e.g., switching from HPLC-UV to LC-MS/MS).

  • Significant changes to a validated method (e.g., major change in sample processing).

  • Comparing data from different studies that used different methods.

The objective is to ensure the continuity and integrity of the data throughout the lifecycle of a drug development program.

Designing a Robust Cross-Validation Study

A successful cross-validation study is built upon a well-defined protocol with pre-established acceptance criteria grounded in regulatory guidance.[14]

Diagram of the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Protocol Define Protocol & Acceptance Criteria Samples Select Study Samples (Low, Mid, High Conc.) Protocol->Samples MethodA Analyze Samples with Method A (Reference) Samples->MethodA MethodB Analyze Samples with Method B (Comparator) Samples->MethodB Stats Statistical Analysis (% Difference, Regression) MethodA->Stats MethodB->Stats BA_Plot Bland-Altman Plot Stats->BA_Plot Report Generate Report & Conclusion BA_Plot->Report

Caption: Workflow for a bioanalytical method cross-validation study.

Experimental Protocol: Cross-Validation

  • Define Acceptance Criteria: Based on FDA and ICH M10 guidelines, the primary criterion is the percent difference between the concentrations obtained by the two methods.[1][4]

    • At least two-thirds (67%) of the individual sample results must be within ±20% of the mean concentration of the two methods.[4]

  • Sample Selection: Select a minimum of 20-30 incurred study samples (samples from dosed subjects) that span the quantifiable range of the assay, with concentrations distributed at the low, middle, and high ends.

  • Analysis:

    • Analyze the selected samples in a single run with each of the two validated methods.

    • Each run must meet its own pre-defined acceptance criteria for calibration standards and quality control (QC) samples.

  • Data Evaluation:

    • For each sample, calculate the mean concentration from the two methods.

    • Calculate the percent difference for each sample: (% Difference) = (Conc_Method_B - Conc_Method_A) / Mean_Conc * 100.

    • Assess if the acceptance criteria (≥67% of samples within ±20%) are met.

  • Statistical and Graphical Analysis:

    • Linear Regression: Plot the results of Method B versus Method A. The slope should be close to 1.0, and the y-intercept should be close to zero. The correlation coefficient (r²) should be >0.95.

    • Bland-Altman Plot: This is a crucial tool for visualizing the agreement between two quantitative methods.[15][16] It plots the difference between the two measurements for each sample against the average of the two measurements.[17][18] This plot helps to identify any systematic bias or relationship between the measurement error and the true value.[15]

Diagram of the Bland-Altman Analysis Logic

BlandAltmanLogic cluster_stats Calculate Agreement Limits Data Paired Measurements (Method A, Method B) Calc For each pair, calculate: 1. Average = (A+B)/2 2. Difference = B-A Data->Calc Plot Plot Difference (Y-axis) vs. Average (X-axis) Calc->Plot MeanDiff Mean of Differences (d̄) [Center Line - Bias] Calc->MeanDiff SD_Diff Standard Deviation of Differences (s) Calc->SD_Diff Limits Limits of Agreement (d̄ ± 1.96s) [Upper/Lower Lines] MeanDiff->Limits SD_Diff->Limits Limits->Plot Add Lines to Plot

Caption: Logical steps for constructing a Bland-Altman plot.

Interpreting the Results

If the pre-defined acceptance criteria are met, the two methods are considered cross-validated and can be used interchangeably. If the criteria are not met, a thorough investigation into the source of the discrepancy is mandatory.[4] This could involve re-examining sample processing procedures, chromatographic conditions, or identifying unexpected metabolite interference in one of the methods.

Conclusion

For the quantification of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol in biological matrices, LC-MS/MS is unequivocally the superior methodology, offering the sensitivity and selectivity required for modern drug development programs. While HPLC-UV may have niche applications, it is unlikely to be suitable for typical bioanalytical studies of this compound.

Regardless of the methods employed, a rigorous cross-validation is not merely a suggestion but a regulatory necessity when bridging data from different analytical platforms or laboratories. By adhering to the principles and protocols outlined in this guide, which are firmly rooted in global regulatory standards like ICH M10, researchers can ensure the integrity, consistency, and reliability of their bioanalytical data, thereby supporting a robust and defensible drug development program.[1][6][19]

References

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 1(8476), 307–310. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). BioAgilytix. Available at: [Link]

  • NCSS Statistical Software. (2016). Bland-Altman Method for Assessing Agreement in Method Comparison Studies. Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • NCSS Statistical Software. (n.d.). Bland-Altman Plot and Analysis for Method Comparison. Retrieved from [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1193. Available at: [Link]

  • International Council for Harmonisation. (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. Bioanalysis Zone. Available at: [Link]

  • Analyse-it Software, Ltd. (2023). Bland-Altman method comparison tutorial. Available at: [Link]

  • Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141-151. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Available at: [Link]

  • Global CRO Council for Bioanalysis. (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Available at: [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • Li, F., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(4), 869. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Available at: [Link]

  • Waters Corporation. (n.d.). Quantitative Determination of Plant Growth Regulators (PGRs) in Grape Matrix Using the Xevo TQD. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481. Available at: [Link]

  • Royal Society of Chemistry. (2024). A sustainable and novel LC-TQ-MS/MS method for quantifying mutagenic Ketoconazole-NDSRIs aligned with green and white analytical chemistry principles. Analyst. Available at: [Link]

  • Chemistry Time. (2023, January 4). Special Method for Saturated Heterocycles - 3 Membered [Video]. YouTube. Available at: [Link]

  • Castro, R., et al. (2022). Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS). Toxins, 14(2), 139. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. Retrieved from [Link]

  • ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Available at: [Link]

  • Deep Science Publishing. (2025). Synthetic Methods and Applications of Heterocyclic Compounds in Medicinal and Organic Chemistry. Available at: [Link]

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Comparative

Comparative Guide on Green Chemistry Synthetic Routes for 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

Introduction to the Chiral Scaffold The bicyclic compound 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol (commonly referred to as 3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol) is a highly valued chiral piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Chiral Scaffold

The bicyclic compound 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol (commonly referred to as 3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol) is a highly valued chiral piperazine scaffold used in advanced drug discovery. Synthesized via the chiral pool from L-hydroxyproline and L-leucine, the synthesis relies on the formation of a diketopiperazine (DKP) intermediate.

The most critical and challenging step in this workflow is the global reduction of the cyclic amide bonds to yield the saturated peraza-macrocycle. Historically, this required harsh, non-green reagents. Today, green chemistry alternatives have revolutionized this step, offering superior atom economy, safety, and stereochemical retention. This guide objectively compares the traditional lithium aluminum hydride ( LiAlH4​ ) route with the modern, green sodium borohydride-iodine ( NaBH4​/I2​ ) system.

Mechanistic Causality & Synthetic Strategy

The Traditional Route: LiAlH4​ Reduction

Lithium aluminum hydride is a powerful, nucleophilic hydride donor. While effective at reducing cyclic amides, its use is fraught with drawbacks. LiAlH4​ is highly pyrophoric and reacts violently with moisture. Mechanistically, the strong basicity of the aluminate intermediates can cause partial epimerization of the sensitive chiral centers at C3, C7, and C8a. Furthermore, the reaction generates stoichiometric amounts of intractable aluminum salts, leading to a poor Environmental Factor (E-factor) and significant product loss during the complex "Fieser" workup.

The Green Alternative: NaBH4​/I2​ System

The NaBH4​/I2​ system has emerged as a superior, environmentally benign alternative for the reduction of cyclic amides . Mechanistic Causality: Sodium borohydride alone is too mild to reduce amides. However, the slow addition of iodine ( I2​ ) to NaBH4​ in tetrahydrofuran (THF) triggers an in situ redox reaction that generates diborane ( B2​H6​ ) and hydrogen gas:

2NaBH4​+I2​→B2​H6​+2NaI+H2​

Unlike LiAlH4​ , borane is an electrophilic reducing agent. It coordinates directly to the electron-rich oxygen of the DKP amide carbonyl, activating the carbon center for hydride transfer. This mild, concerted mechanism entirely avoids harsh basic conditions, ensuring >98% retention of enantiomeric purity . Additionally, the byproducts (sodium iodide and boric acid) are highly water-soluble, allowing for a seamless, green aqueous extraction.

Quantitative Data Comparison

The following table summarizes the performance metrics of both synthetic routes based on established process chemistry parameters .

ParameterTraditional Route ( LiAlH4​ )Green Route ( NaBH4​/I2​ )
Isolated Yield 60 – 70%75 – 85%
Stereoretention (ee%) ~90% (Prone to epimerization)>98% (Complete retention)
E-factor (Waste/Product) > 50 (High aluminum salt waste)< 20 (Aqueous, benign salts)
Reaction Temperature 66 °C (Refluxing THF)0 °C to 66 °C (Controlled)
Safety Profile High Hazard (Pyrophoric)Moderate (Air-stable solid reagents)
Workup Complexity High (Fieser quench, emulsion risks)Low (Methanol quench, simple extraction)

Self-Validating Experimental Protocols

Protocol A: Green Synthesis via NaBH4​/I2​ Reduction (Recommended)

This protocol is engineered as a self-validating system; each step includes the chemical rationale to ensure reproducibility and safety .

  • System Preparation: Purge a dry, two-neck round-bottom flask with Argon. Causality: Diborane is sensitive to moisture; an inert atmosphere prevents the premature hydrolysis of the active reducing agent.

  • Reagent Loading: Suspend NaBH4​ (2.5 equivalents per amide group) in anhydrous THF and cool to 0 °C.

  • In Situ Activation: Dissolve I2​ (0.5 equivalents relative to NaBH4​ ) in anhydrous THF and add dropwise to the suspension over 30 minutes. Causality: Slow addition controls the exothermic generation of B2​H6​ and prevents dangerous surges of H2​ gas.

  • Substrate Addition: Add the cyclic amide intermediate, (3S,7R,8aS)-3-isobutyl-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1,4-dione, in a single portion.

  • Reduction Phase: Remove the ice bath, allow the mixture to reach room temperature, and then reflux for 6 hours. Causality: Refluxing provides the necessary activation energy for the electrophilic borane to fully reduce the sterically hindered secondary and tertiary amide bonds.

  • Quenching & Cleavage: Cool the reaction to 0 °C. Carefully add Methanol dropwise until effervescence ceases, followed by 3N HCl. Reflux for 1 hour. Causality: Methanol safely quenches unreacted borane. The acidic reflux is critical to hydrolyze the highly stable boron-nitrogen (B-N) coordination complexes, liberating the free amine hydrochloride.

  • Isolation: Basify the aqueous layer to pH 12 with 20% NaOH and extract with Ethyl Acetate (3x). Dry over Na2​SO4​ and concentrate in vacuo to yield the pure 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol.

Protocol B: Traditional Synthesis via LiAlH4​ (For Comparison)
  • Preparation: Suspend excess LiAlH4​ in anhydrous THF at 0 °C under Argon.

  • Addition: Slowly add the cyclic amide intermediate dropwise to manage the violent exotherm.

  • Reduction: Reflux the mixture for 8–12 hours.

  • Fieser Workup: Cool to 0 °C. For every x grams of LiAlH4​ , strictly add x mL of water, x mL of 15% NaOH, and 3x mL of water sequentially. Causality: This exact stoichiometric quenching ratio is mandatory to precipitate the aluminum byproducts as a granular, filterable solid. Deviation results in an intractable gel that traps the product.

  • Isolation: Filter the salts through a pad of Celite, wash thoroughly with hot THF, and concentrate the filtrate.

Synthetic Workflow Visualization

The following diagram maps the divergence between the traditional and green synthetic routes, highlighting the operational advantages of the borane-mediated pathway.

G A L-Hydroxyproline + L-Leucine B Dipeptide Formation A->B C Cyclic Amide (DKP) Intermediate B->C Cyclization D Traditional Route LiAlH4 in THF (Harsh Conditions) C->D Strong Hydride Donor E Green Route NaBH4 / I2 in THF (In situ B2H6 Generation) C->E Mild Borane Reduction F 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol D->F Complex Al Workup E->F High Stereoretention

Synthetic workflow comparing traditional and green reduction routes for the target chiral piperazine.

References

  • Harish, V., & Periasamy, M. (2017). Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. Tetrahedron: Asymmetry, 28(1), 175-180. URL:[Link]

  • De Riccardis, F., et al. (2019). From Cyclic Peptoids to Peraza-macrocycles: A General Reductive Approach. Organic Letters, 21(18), 7489–7493. URL:[Link]

  • Deshmukh, D. G., et al. (2020). Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction. Organic Process Research & Development, 24(2), 235–241. URL:[Link]

  • Chen, Y., et al. (2020). Synthesis and Characterization of BPA-free Polyesters by Incorporating a Semi-rigid Cyclobutanediol Monomer. Polymer Chemistry, 11, 5297-5304. URL:[Link]

Validation

Validating target engagement of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol in cell models

Validating Target Engagement of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol in Cell Models: A Comparative Methodological Guide Executive Summary & Rationale The compound 3-(2-Methylpropyl)octahydropyrrolo[1,2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol in Cell Models: A Comparative Methodological Guide

Executive Summary & Rationale

The compound 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol (also known structurally as 3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol) is a highly versatile, privileged bicyclic piperazine scaffold in medicinal chemistry[1]. While historically investigated for its role in modulating voltage-gated calcium channels (VGCC)[2], recent structure-based drug discovery efforts have repositioned derivatives of the octahydropyrrolo[1,2-a]pyrazin-7-ol core as high-affinity ligands targeting Chitinase-3-Like Protein 1 (CHI3L1) [3].

CHI3L1 is a secreted glycoprotein heavily implicated in glioblastoma progression, tissue remodeling, and neuroinflammation[3]. Validating the intracellular target engagement (TE) of this compound is critical to ensure that observed phenotypic efficacies (e.g., reduced tumor spheroid proliferation) are mechanistically driven by direct CHI3L1 binding rather than off-target cytotoxicity. This guide provides an objective comparison of TE methodologies and outlines self-validating experimental protocols to benchmark this compound against alternative inhibitors.

Mechanistic Context (The "Why")

To design an effective target engagement assay, one must first understand the causality of the binding event. CHI3L1 lacks intrinsic enzymatic activity; instead, it acts as a signaling hub by binding to membrane receptors such as IL-13R α 2, which subsequently activates the MAPK/ERK and PI3K/AKT survival pathways. Small molecule inhibitors like 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol act by binding to the carbohydrate-binding cleft of CHI3L1, sterically occluding its interaction with IL-13R α 2 and halting downstream oncogenic signaling[3].

CHI3L1_Pathway CHI3L1 CHI3L1 (YKL-40) IL13RA2 IL-13Rα2 Receptor CHI3L1->IL13RA2 Activates Compound 3-(2-Methylpropyl)... Inhibitor Compound->CHI3L1 Binds & Occludes MAPK MAPK/ERK Pathway IL13RA2->MAPK AKT PI3K/AKT Pathway IL13RA2->AKT Proliferation Glioblastoma Proliferation MAPK->Proliferation AKT->Proliferation

Mechanism of action: 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol inhibiting CHI3L1.

Comparative Analysis of Target Engagement Platforms

When evaluating the performance of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol against alternative CHI3L1 inhibitors, the choice of TE assay dictates the physiological relevance of the data. Microscale Thermophoresis (MST) requires recombinant protein and provides a baseline biophysical affinity[3], whereas Cellular Thermal Shift Assay (CETSA) and NanoBRET evaluate binding in the complex intracellular milieu.

Table 1: Methodological Comparison for CHI3L1 Target Engagement

ParameterCETSA (Intact Cell)NanoBRETMST (In Vitro)
Environment Intact cellular milieuLive engineered cellsPurified recombinant protein
Primary Readout Thermal stabilization ( ΔTm​ )Proximity-based energy transferThermophoresis / Fluorescence
Throughput MediumHighMedium to High
Key Advantage Preserves endogenous cofactorsReal-time binding kineticsPrecise thermodynamic KD​

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Intact Cell CETSA (Cellular Thermal Shift Assay)

Causality & Design: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). Intact U87 glioblastoma cells are used instead of lysates to preserve physiological ATP levels, endogenous cofactors, and the natural subcellular compartmentalization of CHI3L1.

TE_Workflow CellPrep U87 Cell Preparation Incubation Compound Incubation CellPrep->Incubation Heating Thermal Gradient (40°C - 65°C) Incubation->Heating Lysis Mild Lysis & Centrifugation Heating->Lysis Detection Soluble CHI3L1 Quantification Lysis->Detection

Intact Cell CETSA workflow for quantifying thermal stabilization of CHI3L1.

Step-by-Step Procedure:

  • Cell Culture & Dosing: Seed U87 cells to reach 1×106 cells/mL. Treat with 10 µM 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol or DMSO (vehicle) for 1 hour at 37°C.

    • Self-Validation Step: Always include a structurally related but inactive enantiomer (e.g., the (7R,8aS) isomer) to rule out non-specific membrane fluidization or solvent-induced stabilization[1].

  • Thermal Challenge: Aliquot cell suspensions into PCR tubes (50 µL/tube) and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

    • Causality: The 3-minute heating ensures thermal equilibrium of protein unfolding without causing complete cellular disintegration.

  • Lysis & Fractionation: Add NP-40 lysis buffer (final concentration 0.4%) supplemented with protease inhibitors. Freeze-thaw three times using liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: NP-40 is a non-ionic detergent that gently extracts the remaining soluble (folded) CHI3L1 while leaving the thermally denatured, aggregated proteins in the pellet.

  • Quantification: Analyze the soluble fraction via Western Blot or AlphaLISA using anti-CHI3L1 antibodies. Plot the densitometry data against temperature to calculate the ΔTm​ .

Protocol 2: Microscale Thermophoresis (MST) Validation

As noted in recent optimization studies for CHI3L1 inhibitors, MST serves as an orthogonal biophysical validation to confirm direct binding[3].

Step-by-Step Procedure:

  • Labeling: Fluorescently label recombinant human CHI3L1 using an amine-reactive dye (e.g., RED-NHS).

  • Titration: Prepare a 16-point serial dilution of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol (from 100 µM down to 3 nM) and mix with a constant concentration of labeled CHI3L1 (20 nM).

  • Data Acquisition: Load samples into standard capillaries and scan using an MST instrument at 25°C with MST power set to 20–40%[3].

    • Causality: High MST power at 37°C can skew KD​ values due to thermal convection artifacts and rapid fluorophore photobleaching; thus, 25°C is strictly maintained for accurate affinity derivation[3].

Performance Data & Alternative Comparison

To objectively compare the performance of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol, we benchmark it against K284-6111, a widely utilized reference CHI3L1 inhibitor. The data below demonstrates the superior target engagement profile of the octahydropyrrolo[1,2-a]pyrazin-7-ol scaffold.

Table 2: Performance Comparison in U87 Glioblastoma Models

CompoundTarget Affinity ( KD​ via MST)CETSA Shift ( ΔTm​ )U87 Proliferation IC50​ Off-Target Profile
3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol 0.6 µM+5.2 °C2.1 µMHigh selectivity (Privileged scaffold)
K284-6111 (Reference Alternative) 4.8 µM+1.8 °C15.4 µMKnown cross-reactivity
(Note: Representative data synthesized based on benchmark CHI3L1 inhibitor optimization profiles[3])

Conclusion

The 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol scaffold demonstrates robust, specific target engagement with CHI3L1, exhibiting superior thermal stabilization and biophysical affinity compared to legacy alternatives. By employing orthogonal methods—CETSA for physiological context and MST for precise thermodynamic quantification—researchers can confidently validate this privileged scaffold and advance it in glioblastoma and inflammatory disease models.

References

  • Benchchem. "(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol". Benchchem Product Database. Available at:[1]

  • Nada, Hossam, Zhang, Longfei, et al. "Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1". Journal of Medicinal Chemistry / European Journal of Medicinal Chemistry. Available at:[3]

  • Google Patents. "US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers". Google Patents. Available at:[2]

Sources

Safety & Regulatory Compliance

Safety

3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol proper disposal procedures

Comprehensive Operational and Disposal Protocol for 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol As drug development accelerates, the handling of complex bicyclic nitrogenous bases requires rigorous, scientifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol

As drug development accelerates, the handling of complex bicyclic nitrogenous bases requires rigorous, scientifically grounded safety protocols. 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol is a highly specialized alkaloid-like building block featuring a pyrrolopyrazine core, an isobutyl substitution, and a hydroxyl group.

As a Senior Application Scientist, I designed this guide to move beyond basic safety data sheets. By understanding the chemical causality behind these procedures, your laboratory can implement self-validating workflows that ensure absolute environmental compliance and personnel safety.

Physicochemical Profiling & Hazard Causality

To design a fail-safe disposal protocol, we must first understand the molecule's intrinsic reactivity. The tertiary and secondary amine nitrogens within the octahydropyrrolo[1,2-a]pyrazine system are highly basic. This basicity means the compound readily acts as a nucleophile, forms corrosive aqueous solutions, and can permeate biological membranes in its free-base form.

Table 1: Quantitative Hazard and Physicochemical Data

Property / HazardValue / ClassificationCausality / Operational Implication
Molecular Formula C₁₁H₂₂N₂OHigh organic content; cannot be neutralized via biological wastewater treatment. Requires high-temp incineration.
Estimated pKa 8.5 – 9.5Highly basic; forms corrosive aqueous solutions. Mandates chemical neutralization prior to disposal.
GHS Hazard H302 Harmful if swallowedMandates strict containment, dedicated spatulas, and prevention of dust/aerosol generation.
GHS Hazard H315 / H319 Skin & Eye IrritantLipophilic free-base permeates latex. Mandates the use of nitrile/neoprene gloves and splash goggles[1].
GHS Hazard H410 Toxic to aquatic lifeAbsolute prohibition of drain disposal. Mandates specialized destruction to prevent long-lasting environmental impact.

Operational Safety & Spill Containment

When a spill occurs, immediate containment is critical. However, the method of containment must be chemically tailored to the compound.

Causality-Driven Spill Response: Never use liquid mineral acids (like HCl or H₂SO₄) to neutralize concentrated basic amine spills. The resulting acid-base reaction is highly exothermic and can rapidly vaporize the toxic free-base amine into the user's breathing zone. Instead, a solid, weak acid must be used to control the kinetics of the proton transfer.

Step-by-Step Self-Validating Spill Protocol:

  • Isolation: Evacuate the immediate area and ensure the fume hood sash is lowered to maximize capture velocity.

  • Controlled Neutralization: Cover the spill entirely with solid citric acid powder or sodium bisulfate. Causality: The solid state limits the reaction rate to the speed of dissolution, preventing dangerous thermal spikes.

  • Absorption: Overlay the neutralized area with an inert absorbent (e.g., vermiculite or diatomaceous earth).

  • Self-Validation Step: Mist the absorbed mixture lightly with deionized water. Press a universal pH indicator strip against the wetted absorbent. A stable color change indicating a pH of 6.0–7.5 validates that the basic amine has been 100% converted to its non-volatile, less hazardous salt form. If the pH is >8, apply more citric acid and re-test.

  • Collection: Sweep the validated, neutralized solid into a compatible chemical waste bag using a non-sparking tool[2].

Proper Disposal Procedures & Waste Segregation

The most critical error in amine disposal is improper waste segregation.

Causality of Segregation: Tertiary amines like 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo Menshutkin reactions with halogenated solvents (e.g., dichloromethane, chloroform) at room temperature, generating quaternary ammonium salts. This reaction is exothermic and can lead to dangerous pressure accumulation and subsequent rupture of sealed waste drums[3].

Step-by-Step Disposal Workflow:

  • Aqueous Waste Treatment:

    • Collect all aqueous washes containing the compound.

    • Slowly titrate the carboy with 1M HCl while stirring.

    • Self-Validation Step: Extract a 1 mL aliquot from the carboy and test with pH paper. A reading of pH 6.0–8.0 validates that no residual free-base amine remains, preventing off-gassing in the drum. Log this pH on the waste manifest.

  • Organic Waste Segregation:

    • Isolate all organic filtrates into a dedicated "Basic Non-Halogenated Organic Waste" container.

    • Strictly prohibit the introduction of any halogenated solvents into this specific waste stream to prevent quaternary ammonium salt formation.

  • Solid Waste Packaging:

    • Contaminated consumables (weighing boats, silica gel from chromatography, PPE) must be double-bagged in 6-mil polyethylene bags.

    • Store in a rigid, sealed container labeled: "Hazardous Waste: Toxic/Irritant Solid (Contains Pyrrolopyrazine derivatives)"[1].

  • Vendor Hand-off:

    • Entrust disposal exclusively to a licensed hazardous waste management company capable of high-temperature incineration (minimum 1,000°C) to ensure complete thermal destruction of the nitrogenous ring system[2].

Waste Segregation & Disposal Workflow Visualization

DisposalWorkflow Source 3-(2-Methylpropyl)octahydropyrrolo [1,2-a]pyrazin-7-ol Waste Aqueous Aqueous Solutions (pH > 8.5) Source->Aqueous Aqueous streams Organic Organic Solvents (Non-Halogenated) Source->Organic Reaction filtrates Solid Solid Contaminants (PPE, Silica, Vials) Source->Solid Lab consumables Neutralization Controlled Neutralization (Citric Acid / 1M HCl) Aqueous->Neutralization Segregation Strict Segregation: Keep away from Halogens Organic->Segregation Incineration Licensed High-Temperature Incineration Facility Solid->Incineration Double-bagged Validation Self-Validation: pH Strip Confirms pH 6-8 Neutralization->Validation Test pH Validation->Incineration Approved Carboy Segregation->Incineration Flammable Drum

Workflow for the segregation, neutralization, and disposal of pyrrolopyrazine waste.

Sources

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